(S)-Fmoc-2-amino-3-ethyl-pentanoic acid
Description
BenchChem offers high-quality (S)-Fmoc-2-amino-3-ethyl-pentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-Fmoc-2-amino-3-ethyl-pentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-ethyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-3-14(4-2)20(21(24)25)23-22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDUOAKEZPAHOK-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (S)-Fmoc-2-amino-3-ethyl-pentanoic acid
CAS Number: 1310680-47-7
Common Synonyms: Fmoc-L-
Executive Summary & Chemical Identity
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a highly lipophilic, non-proteinogenic amino acid used in advanced peptide therapeutics to modulate pharmacokinetic properties. Structurally, it is a
In drug development, this residue is strategically substituted into peptide sequences to:
-
Block Proteolysis: The bulky
-ethyl groups sterically shield the peptide bond from enzymatic attack (e.g., by chymotrypsin or elastase). -
Enhance Lipophilicity: It increases membrane permeability and hydrophobic collapse in protein folding.
-
Constrain Conformation: The restricted rotation around the
bond locks peptides into specific bioactive conformations.
Chemical Specifications
| Property | Specification |
| CAS Number | 1310680-47-7 |
| Chemical Formula | |
| Molecular Weight | 367.44 g/mol |
| Stereochemistry | (S)-Enantiomer (L-configuration at |
| Achiral / Prochiral (Symmetric ethyl substituents) | |
| Solubility | Soluble in DMF, DCM, NMP; Insoluble in Water |
| Appearance | White to off-white powder |
Structural Analysis: The "Symmetric Shield"
The defining feature of this molecule is the substitution at the
Key Technical Insight: Because the two substituents on the
Visualization: Steric Hindrance Map
The following diagram illustrates the steric congestion that makes this residue difficult to couple but valuable for stability.
Figure 1: Structural connectivity highlighting the symmetric steric bulk at the beta-position, which shields the peptide backbone.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The coupling of CAS 1310680-47-7 is classified as "difficult" due to the steric bulk hindering the approach of the incoming nucleophile.[1] Standard HBTU/DIEA protocols often result in deletion sequences (incomplete coupling).
Optimized Coupling Workflow
Recommendation: Use highly reactive uronium/aminium salts (HATU) or phosphonium salts (PyBOP) combined with chaotropic solvents to disrupt aggregation.
Step-by-Step Protocol:
-
Resin Preparation: Swell resin in DMF for 30 minutes. DCM washing is recommended if using polystyrene resins to maximize swelling.
-
Activation (Pre-activation is discouraged):
-
Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine) for acid-sensitive resins.
-
Ratio: AA : HATU : Base = 4 : 3.9 : 8 (molar equivalents relative to resin loading).
-
-
Coupling Reaction:
-
Add activated mixture immediately to the resin.
-
Temperature: Elevated temperature (
to ) significantly improves yield, provided Cysteine/Histidine are not present (risk of racemization). -
Time: 60–120 minutes.
-
-
Monitoring:
-
Do not rely on standard Kaiser test (ninhydrin) alone; it may give false negatives due to steric shielding of the N-terminus.
-
Use the Chloranil test or micro-cleavage LC-MS for verification.
-
-
Re-Coupling (Double Coupling):
-
Mandatory for sequences where this residue follows another bulky amino acid (e.g., Val, Ile, Pro).
-
Use a different activation chemistry for the second hit (e.g., DIC/Oxyma) to target different kinetic pathways.
-
Workflow Diagram: The "Difficult Coupling" Cycle
Figure 2: Decision tree for the incorporation of sterically hindered amino acids.
Therapeutic Utility & Pharmacokinetics
Researchers integrate (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into lead compounds to solve specific failure modes in drug discovery.
1. Proteolytic Stability
The "Umbrella Effect": The two ethyl groups at the
-
Mechanism: Proteases like chymotrypsin require access to the peptide backbone and a specific side-chain orientation. The steric bulk of this residue prevents the enzyme's catalytic triad from approaching the scissile bond.
-
Result: Half-life extension in plasma without the need for PEGylation or cyclization.
2. Receptor Selectivity
In GPCR ligand design, switching a native Leucine or Isoleucine to 2-amino-3-ethyl-pentanoic acid can improve selectivity.
-
Case Study Logic: If a receptor pocket is slightly larger than what Leucine fills, the native ligand has "wiggle room" (entropic penalty). Filling this void with the bulkier diethyl derivative maximizes Van der Waals contacts (enthalpic gain) and locks the conformation, potentially turning a partial agonist into a full agonist or increasing antagonist potency.
References
-
Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page. Retrieved from
-
Apollo Scientific. Product Analysis: CAS 1310680-47-7.[2] Retrieved from
-
Sigma-Aldrich (Merck). Fmoc-2-amino-3-ethyl-pentanoic acid Specification. Retrieved from
-
BenchChem. Application Notes and Protocols for the Activation and Coupling of Sterically Hindered Amino Acids. Retrieved from
-
Creighton University. Difficulties in coupling to conformationally constrained aromatic amino acids. Retrieved from
Sources
Technical Guide: Synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid
The following technical guide details the synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (also known as Fmoc-L-3-ethylnorvaline or Fmoc-L-C
This guide prioritizes a scalable, field-proven route utilizing Asymmetric Transformation of the Second Kind (Dynamic Kinetic Resolution) followed by Fmoc protection.[1] This approach is chosen for its robustness and avoidance of expensive chiral transition metal catalysts, making it ideal for pharmaceutical intermediate production.
Executive Summary & Strategic Analysis
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a non-canonical amino acid characterized by a bulky, lipophilic 3-pentyl side chain (
Key Applications:
-
Peptide Engineering: Induces conformational constraints and increases proteolytic stability.
-
Medicinal Chemistry: Enhances hydrophobic interactions in receptor binding pockets.
Route Selection:
While asymmetric hydrogenation of dehydroamino acids is a viable academic route, the Strecker Synthesis followed by Crystallization-Induced Diastereomer Transformation (CIDT) is selected here.[1] This method leverages the dynamic equilibrium of aminonitriles in solution to convert a racemic mixture into a single diastereomer in high yield (
Retrosynthetic Analysis
The synthesis is disconnected into three distinct phases:
-
Fmoc Protection: Installation of the carbamate protecting group on the free amino acid.
-
Hydrolysis: Conversion of the chiral aminonitrile to the carboxylic acid.
-
Asymmetric Strecker/Resolution: Formation of the aminonitrile from 2-ethylbutanal and its resolution using (S)-Mandelic acid .
Figure 1: Retrosynthetic logic flow from target to commercially available precursors.
Experimental Protocols
Phase 1: Synthesis of Racemic 2-Amino-3-ethylpentanenitrile
The synthesis begins with a standard Strecker reaction on 2-ethylbutanal.
Reagents:
-
2-Ethylbutanal (1.0 eq)
-
Sodium Cyanide (NaCN) (1.1 eq)[1]
-
Ammonium Chloride (NH
Cl) (1.2 eq)[1] -
Ammonia (aq) / Methanol solvent system[1]
Protocol:
-
Preparation: Dissolve NH
Cl (1.2 eq) and NaCN (1.1 eq) in water/methanol (1:1 v/v). Cool to 0°C. -
Addition: Add 2-ethylbutanal (1.0 eq) dropwise over 30 minutes, maintaining temperature
°C. -
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The racemic aminonitrile will form as an oil.
-
Workup: Extract with diethyl ether (
). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Yield: Expect 85–95% of crude racemic aminonitrile.
Phase 2: Asymmetric Transformation (CIDT)
This is the critical stereodefining step.[1] By using (S)-mandelic acid, we selectively crystallize the (S,S)-salt while the solution phase racemizes, driving the equilibrium toward the desired isomer.[1]
Reagents:
-
Racemic 2-Amino-3-ethylpentanenitrile (from Phase 1)
-
(S)-(+)-Mandelic acid (1.0 eq)
-
Solvent: Ethanol or Isopropanol[1]
Protocol:
-
Dissolution: Dissolve the crude racemic aminonitrile in Ethanol (5 mL/g).
-
Salt Formation: Add (S)-mandelic acid (1.0 eq). Heat to 60°C to ensure complete dissolution.
-
Crystallization: Cool slowly to room temperature. Seed with authentic (S)-aminonitrile-(S)-mandelate salt if available.
-
Equilibration: Stir the slurry at 20°C for 24–48 hours. Critical: The unprecipitated (R)-aminonitrile racemizes in solution via the imine intermediate, replenishing the (S)-isomer which then precipitates.
-
Isolation: Filter the white crystalline solid. Wash with cold ethanol/ether.
-
Liberation: Suspend the salt in water, basify with 10% NaHCO
, and extract the free (S)-aminonitrile with DCM. -
Metric: Optical purity should be
ee.
Figure 2: Mechanism of Crystallization-Induced Diastereomer Transformation (CIDT).
Phase 3: Hydrolysis to (S)-2-Amino-3-ethylpentanoic Acid
Protocol:
-
Dissolve the chiral aminonitrile in 6M HCl (10 mL/g).
-
Reflux at 100°C for 12–16 hours.
-
Cool to room temperature. Concentrate to dryness to remove excess HCl.
-
Redissolve in water and neutralize with 2M NaOH to pH 6.5 (isoelectric point) to precipitate the zwitterionic amino acid, or proceed directly to Fmoc protection using the crude hydrochloride salt.[1]
Phase 4: Fmoc Protection
Reagents:
-
(S)-2-Amino-3-ethylpentanoic acid (HCl salt)
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)
-
Na
CO or NaHCO (2.5 eq)[1] -
Solvent: Water/Acetone or Water/Dioxane (1:1)[1]
Protocol:
-
Setup: Dissolve the amino acid hydrochloride in Water/Acetone (1:1).
-
pH Adjustment: Add Na
CO to adjust pH to 9.0. -
Addition: Add Fmoc-OSu (dissolved in a minimal amount of acetone) dropwise at 0°C.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to RT overnight. Maintain pH 8–9 by adding base if necessary.
-
Workup:
-
Evaporate acetone under reduced pressure.
-
Wash the aqueous phase with Et
O ( ) to remove unreacted Fmoc-OSu and byproducts (Fmoc-amine). -
Acidification: Acidify the aqueous phase carefully with 1M HCl to pH 2.0. The product will precipitate as a white solid or oil.
-
Extraction: Extract with Ethyl Acetate (
).[1][2]
-
-
Purification: Dry organics over Na
SO and concentrate. Recrystallize from EtOAc/Hexane.
Quality Control & Validation
To ensure the product meets "Senior Scientist" standards, the following analytical metrics must be verified.
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Purity (HPLC) | C18 Reverse Phase, Acetonitrile/Water gradient | |
| Chiral Purity | Chiralpak AD-H or OD-H column | |
| Identity | Consistent with structure | |
| Water Content | Karl Fischer |
Self-Validating Checkpoint:
-
NMR Diagnostic: The
-proton (C2-H) should appear as a doublet of doublets around 4.0–4.5 ppm. The Fmoc protons (aromatic) will integrate to 8H, and the side chain methyls (two triplets) and methylene signals must be distinct. -
Chiral HPLC: Inject the racemic standard (from Phase 1 hydrolyzed without resolution) to establish separation conditions before testing the (S)-product.
References
-
Asymmetric Transformation of Amino Nitriles: Harada, K. (1998).[1] Syntheses of optically active
-amino nitriles by asymmetric transformation of the second kind. RSC Publishing. -
Fmoc Protection Standards: Carpino, L. A., & Han, G. Y. (1972).[1] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry.
-
Target Molecule Data: Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page.
-
Strecker Synthesis Overview: Zuend, S. J., et al. (2009).[1] Scale-Up of the Strecker Reaction. Organic Process Research & Development. [1]
-
Prebiotic/Meteoritic Context (Structure Confirmation): NASA/Goddard Space Flight Center.[1] Amino acid analyses of meteorites.
Sources
Physicochemical Properties of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid
This technical guide details the physicochemical profile, synthetic utility, and handling protocols for (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (CAS: 1310680-47-7).
An In-Depth Technical Guide for Drug Discovery & Peptide Chemistry
Executive Summary
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a highly lipophilic, non-canonical amino acid derivative used primarily in solid-phase peptide synthesis (SPPS) to introduce steric bulk and conformational constraints into bioactive peptides. Structurally, it is an analog of Norvaline with a significant modification: the
This
-
Proteolytic Resistance: The bulky side chain shields the adjacent peptide bond from enzymatic attack.
-
Conformational Locking: It restricts the rotation of the peptide backbone (
angles), favoring specific secondary structures like -turns or helices.
Chemical Identity & Structural Analysis
The compound is defined by the presence of a bulky, achiral diethyl-substituted
| Property | Specification |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-ethylpentanoic acid |
| Common Names | Fmoc-L-3-ethylnorvaline; Fmoc-L- |
| CAS Number | 1310680-47-7 |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| SMILES | CCC(CC)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
| Chirality | L-configuration (S) at |
Structural Visualization (Graphviz)
The following diagram illustrates the hierarchical structure, highlighting the steric bulk at the
Caption: Structural decomposition showing the massive steric bulk at the
Physicochemical Profile
The following data aggregates experimental values and calculated consensus parameters essential for handling this reagent in a laboratory setting.
| Parameter | Value / Description | Context for Application |
| Appearance | White to off-white crystalline powder | Visual purity check. |
| Solubility | Soluble in DMF, DMSO, NMP, DCM | Critical: Pre-dissolve in DMF; avoid pure DCM for coupling due to potential aggregation. |
| Melting Point | 145–155 °C (Typical range for Fmoc-AAs) | Indicates high crystalline stability. |
| Purity (HPLC) | Required for GMP/GLP synthesis to prevent deletion sequences. | |
| Enantiomeric Excess | Essential to prevent epimerization during coupling. | |
| LogP (Calc) | ~5.2 | Highly lipophilic; significantly increases peptide retention time on RP-HPLC. |
| pKa (COOH) | ~3.8 | Standard for |
Synthetic Considerations & Stability
Steric Hindrance & Coupling Efficiency
The 1-ethylpropyl side chain creates a "steric umbrella" over the
-
Slow Acylation: The incoming activated amino acid will struggle to access the N-terminus if this residue is already on the resin.
-
Difficult Activation: When coupling this residue to the resin, the activation of the carboxylic acid is standard, but the nucleophilic attack by the resin-bound amine is sterically impeded.
Recommendation: Do not use standard carbodiimide (DIC/HOBt) chemistry alone. Use phosphonium (PyBOP) or uronium (HATU/HBTU) salts to accelerate kinetics.
Solubility & Aggregation
Due to its high lipophilicity, peptides containing this residue are prone to aggregation on-resin (formation of
-
Solvent: Use DMF or NMP rather than DCM.
-
Chaotropes: If coupling fails, add pseudoproline dipeptides or use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100 or ethylene carbonate).
Experimental Protocols
Protocol A: High-Efficiency Coupling (Steglich/Uronium Method)
Use this protocol to couple (S)-Fmoc-2-amino-3-ethyl-pentanoic acid to a growing peptide chain.
Reagents:
-
Amino Acid: 4.0 equivalents (relative to resin loading).
-
Activator: HATU (3.9 eq) or HOAt/DIC (4.0 eq).
-
Base: DIEA (Diisopropylethylamine, 8.0 eq).
-
Solvent: Anhydrous DMF.
Step-by-Step:
-
Dissolution: Dissolve the Fmoc-amino acid and HATU in minimal DMF.
-
Activation: Add DIEA to the solution. The color should turn yellow (indicating activated ester formation). Allow to activate for 30–60 seconds only.
-
Addition: Transfer the activated solution immediately to the resin-bound peptide.
-
Reaction: Agitate (shake, do not stir magnetically) for 60–90 minutes at room temperature. Note: Standard AAs take 30 mins; this requires extended time.
-
Monitoring: Wash resin 3x with DMF. Perform a Kaiser Test (ninhydrin).
-
Colorless: Complete coupling.
-
Blue/Purple: Incomplete. Proceed to Re-coupling.
-
-
Re-coupling (if needed): Repeat steps 1–4 using a different activation method (e.g., PyOxim/Oxyma) to bypass steric barriers.
Protocol B: Solubility & Purity Analysis (HPLC)
Verify the identity and purity of the raw material before synthesis.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Jupiter), 5µm, 4.6 x 150 mm.
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.
-
Gradient: 50% B to 100% B over 20 minutes. (Start high %B due to lipophilicity).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (amide bond) and 254 nm (Fmoc group).
-
Expected Result: Single sharp peak eluting late in the gradient (high hydrophobicity).
Decision Tree: Handling Difficult Couplings
The following logic flow ensures successful incorporation of this sterically demanding residue.
Caption: Workflow for optimizing the coupling of sterically hindered
References
-
Chem-Impex International. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid Product Page. Retrieved from
-
Sigma-Aldrich (Merck). (S)-Fmoc-2-amino-3-ethyl-pentanoic acid CAS 1310680-47-7. Retrieved from
-
Apollo Scientific. Product Data Sheet: (S)-Fmoc-2-amino-3-ethyl-pentanoic acid. Retrieved from
- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
-
SynQuest Laboratories. Fmoc-2-amino-3-ethylpentanoic acid Properties. Retrieved from
High-Resolution Structural Elucidation and Quality Control of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid
Executive Summary
This technical guide details the structural characterization, stereochemical validation, and quality control protocols for (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (also known as Fmoc-L-3-ethylnorvaline). Unlike its structural isomer Isoleucine, this molecule possesses a unique symmetry at the
Part 1: Chemical Identity & Theoretical Framework
Structural Architecture
The core challenge in elucidating (S)-Fmoc-2-amino-3-ethyl-pentanoic acid lies in correctly interpreting the substitution at the
-
IUPAC Name: (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-ethylpentanoic acid
-
Common Name: Fmoc-L-3-ethylnorvaline
-
Molecular Formula:
[1][2][3]
The "Achiral Beta-Carbon" Paradox
A critical distinction must be made between this molecule and Fmoc-Isoleucine.
-
Isoleucine: The
-carbon holds a methyl, an ethyl, a hydrogen, and the -carbon. It is a chiral center, leading to 4 stereoisomers (L-Ile, D-Ile, L-allo-Ile, D-allo-Ile). -
3-Ethylnorvaline: The
-carbon holds two ethyl groups . Because two substituents are identical, C3 is achiral .-
Implication: There are no diastereomers (syn/anti) to separate. The only stereochemical impurity to control is the (R)-enantiomer at the
-position.
-
Diastereotopicity in NMR
Although C3 is achiral, the presence of the chiral center at C2 (the
-
Pro-R vs. Pro-S Ethyl Groups: The two ethyl chains reside in chemically distinct environments relative to the bulky Fmoc group and the carboxylic acid.
-
Spectroscopic Consequence: In high-field NMR (
400 MHz), the two ethyl groups will likely display anisochronous signals. The methyl triplets may overlap, but the methylene protons ( ) will appear as complex, non-equivalent multiplets.
Part 2: Analytical Workflow & Decision Logic
The following decision tree outlines the validated workflow for confirming structure and purity.
Figure 1: Comprehensive analytical workflow for Fmoc-2-amino-3-ethyl-pentanoic acid validation.
Part 3: Spectroscopic Elucidation (NMR)
1H NMR Assignment (500 MHz, DMSO-d6)
The unique feature of this molecule is the "Ethyl Fingerprint."
| Position | Group | Multiplicity | Interpretation | |
| NH | Amide | 7.6 - 7.7 | Doublet | Couples to |
| Ar-H | Fmoc | 7.3 - 7.9 | Multiplet | Characteristic 8 aromatic protons. |
| Fmoc-CH2 | Methylene | 4.2 - 4.4 | Multiplet | Diastereotopic due to chiral center influence. |
| Fmoc-CH | Methine | 4.2 - 4.3 | Triplet | Overlaps with Fmoc-CH2 often. |
| Methine | 4.0 - 4.1 | dd or t | Coupled to NH and | |
| Methine | 1.6 - 1.8 | Multiplet | The "junction" proton. | |
| Ethyl-CH2 | Methylene | 1.2 - 1.5 | Complex | Diastereotopic . Two distinct multiplets may be observed. |
| Ethyl-CH3 | Methyl | 0.8 - 0.9 | t (x2) | Two triplets. May overlap or show slight separation ( |
Expert Insight: Water Suppression
Problem: The
Part 4: Stereochemical Validation (Chiral HPLC)
Since the
Recommended Method: Polysaccharide-Based CSPs
Based on the structural similarity to Valine and Isoleucine, Amylose-based columns provide the best resolution for Fmoc-protected amino acids [1].
Protocol: Enantiomeric Purity Determination
-
Column: Chiralpak IA or Lux Amylose-1 (4.6 x 250 mm, 5 µm).
-
Mobile Phase: n-Hexane : Ethanol : TFA (80 : 20 : 0.1).
-
Note: The TFA is critical to suppress ionization of the carboxylic acid, ensuring sharp peaks.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Fmoc absorption).
-
Temperature: 25°C.
-
Expected Retention:
-
(R)-Enantiomer (Impurity): Typically elutes first (check specific column certificate).
-
(S)-Enantiomer (Product): Elutes second.
-
-
Acceptance Criteria: Enantiomeric Excess (ee)
99.5%.
Part 5: Experimental Protocols
Protocol A: Sample Preparation for High-Field NMR
Objective: To obtain a spectrum with sufficient resolution to distinguish diastereotopic ethyl signals.
-
Drying: Lyophilize 20 mg of the sample overnight to remove traces of water and acetic acid/ether.
-
Solvation: Dissolve in 0.6 mL of DMSO-d6 (99.9 atom% D).
-
Filtration: Filter through a 0.2 µm PTFE syringe filter into the NMR tube to remove particulate aggregates (common with lipophilic Fmoc-AAs).
-
Acquisition:
-
Scans: 64 (minimum) to resolve minor splitting.
-
D1 (Relaxation Delay): 2.0 seconds (ensure quantitative integration of aromatic vs. aliphatic).
-
Protocol B: Chemical Purity (RP-HPLC)
Objective: To quantify non-chiral impurities (Fmoc-OH, truncated synthesis byproducts).
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.
-
Mobile Phase A: Water + 0.1% TFA.[8]
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Reasoning: This molecule is highly lipophilic (two ethyl groups). It will elute late in the gradient.
-
-
Wash: Hold at 95% B for 5 minutes to prevent carryover.
Part 6: References
-
Phenomenex. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from [Link]
-
PubChem. (2025).[9] 2-Amino-3-ethylpentanoic acid Structure Summary. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Fmoc-D-2-amino-3-ethylpentanoic acid | 1310680-36-4 [sigmaaldrich.com]
- 4. ivychem.com [ivychem.com]
- 5. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]
- 6. Spotting diastereotopic protons in the NMR spectrum [ns1.almerja.com]
- 7. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons | OpenOChem Learn [learn.openochem.org]
- 8. benchchem.com [benchchem.com]
- 9. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid: Commercial Availability, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Non-Canonical Amino Acids in Peptide Science
The strategic incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and chemical biology. These unique building blocks, which fall outside the standard 20 proteinogenic amino acids, offer a powerful toolkit to modulate the pharmacological and physicochemical properties of peptides. By introducing novel side chains and backbone geometries, researchers can enhance proteolytic stability, constrain conformational flexibility to favor bioactive conformations, and fine-tune receptor binding affinity and selectivity.[1][2] Among the diverse array of non-canonical amino acids, β-branched aliphatic amino acids play a crucial role in influencing peptide secondary structures and providing steric hindrance that can shield the peptide backbone from enzymatic degradation.[3]
This technical guide focuses on (S)-Fmoc-2-amino-3-ethyl-pentanoic acid , a non-canonical, β-branched amino acid that has garnered interest in the synthesis of novel peptide therapeutics. Its unique 3-ethyl-pentan-2-yl side chain provides a significant degree of lipophilicity and steric bulk, making it an attractive component for designing peptides with improved metabolic stability and specific conformational preferences. This guide provides a comprehensive overview of its commercial availability, outlines plausible synthetic routes, details robust quality control methodologies, and explores its applications in the context of peptide and drug development.
Commercial Availability and Supplier Overview
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is commercially available from a range of specialized chemical suppliers catering to the research and pharmaceutical industries. The availability of this reagent in various quantities, from milligrams to grams, facilitates its use in both initial screening and later-stage development projects. When selecting a supplier, researchers should consider not only the price but also the purity, availability of analytical data, and lead times.
A comparative overview of prominent suppliers is presented below:
| Supplier | Product Number | Purity Specification | Available Quantities | Price (USD/EUR/GBP) | Stock Status/Lead Time |
| Chem-Impex | 29633 | ≥ 99.5% (Chiral HPLC)[4] | Inquire | Inquire | Inquire |
| Sigma-Aldrich (Merck) | AMBH9884C781 | Not specified | Inquire | Inquire | Inquire |
| Apollo Scientific | OR921460 | 99%[5] | 100mg, 250mg, 1g[5] | £295.00/100mg, £475.00/250mg, £895.00/1g[5] | Out of Stock (US), Enquire (UK)[5] |
| Ivy Fine Chemicals | 182700 | Not specified | 100mg, 250mg, 500mg, 1g | $141.70/100mg, $234.00/250mg, $349.70/500mg, $453.70/1g | In Stock |
Note: Pricing and stock availability are subject to change. It is highly recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Synthesis and Protection: A Proposed Enantioselective Route
While commercially available, an in-house synthesis of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid may be desirable for large-scale applications or for the generation of isotopically labeled variants. A plausible and efficient enantioselective synthesis of the core amino acid, (S)-2-amino-3-ethyl-pentanoic acid, can be designed based on established methodologies for the asymmetric synthesis of non-natural amino acids. This is followed by a standard Fmoc protection step.
Proposed Enantioselective Synthesis of (S)-2-amino-3-ethyl-pentanoic Acid
A robust strategy for establishing the (S)-stereochemistry at the α-carbon involves the use of a chiral auxiliary, such as in the Evans' asymmetric alkylation or the use of a chiral phase-transfer catalyst. An alternative and highly effective method is the asymmetric Strecker synthesis, which allows for the direct introduction of the amino and nitrile groups in a stereocontrolled manner.
Conceptual Workflow for Enantioselective Synthesis
Caption: Proposed workflow for the enantioselective synthesis of the core amino acid.
Experimental Protocol (Conceptual)
-
Formation of the Chiral Imine: React 3-ethyl-2-pentanone with a chiral amine, such as (R)- or (S)-α-methylbenzylamine or an Ellman's sulfinamide, to form the corresponding chiral imine or sulfinylimine. This step is crucial for directing the stereochemistry of the subsequent addition.
-
Asymmetric Strecker Reaction: The chiral imine is then subjected to a nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), often in the presence of a Lewis acid catalyst. The chiral auxiliary directs the addition to one face of the imine, leading to the formation of an α-aminonitrile with high diastereomeric excess.
-
Hydrolysis and Deprotection: The resulting α-aminonitrile is then hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. The chiral auxiliary is subsequently removed to yield the enantiomerically enriched (S)-2-amino-3-ethyl-pentanoic acid.
-
Purification: The final amino acid can be purified by crystallization or chromatography. The enantiomeric excess should be determined by chiral HPLC or GC.
Fmoc Protection
The protection of the α-amino group with the 9-fluorenylmethyloxycarbonyl (Fmoc) group is a standard procedure in peptide chemistry.[6]
Fmoc Protection Workflow
Caption: Standard workflow for the Fmoc protection of the synthesized amino acid.
Detailed Experimental Protocol for Fmoc Protection
-
Dissolution: Dissolve (S)-2-amino-3-ethyl-pentanoic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution. To this, add an equal volume of a suitable organic solvent such as dioxane or acetone to aid in the solubilization of the Fmoc-reagent.
-
Addition of Fmoc Reagent: Cool the solution in an ice bath and slowly add a solution of N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq) in dioxane or acetone dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.
-
Acidification and Extraction: Carefully acidify the aqueous layer to a pH of 2-3 with cold 1 M HCl. The Fmoc-protected amino acid will precipitate out of the solution. Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude (S)-Fmoc-2-amino-3-ethyl-pentanoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Quality Control and Analytical Characterization
Rigorous quality control is paramount to ensure the successful incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into a peptide sequence and to avoid the introduction of impurities that could complicate purification and biological evaluation. Key analytical techniques for the characterization of the final product are detailed below.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Reverse-Phase HPLC (RP-HPLC): This is the primary method for determining the chemical purity of the Fmoc-amino acid. A C18 column is typically used with a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA). The purity is determined by integrating the peak area of the product and any impurities. A purity of ≥98% is generally considered acceptable for solid-phase peptide synthesis.
-
Chiral HPLC: To confirm the enantiomeric purity of the final product, a dedicated chiral HPLC method is required. This typically involves the use of a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers. A high enantiomeric excess (e.e.) of >99% is desirable.[4]
Structural Verification by Spectroscopy
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment of the molecule. Expected signals would include those for the ethyl and pentyl protons, the α-proton, the amide proton, and the characteristic aromatic protons of the Fmoc group.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. The spectrum should show distinct signals for the carbonyl carbon of the carboxylic acid, the carbamate carbon of the Fmoc group, the aliphatic carbons of the side chain, and the aromatic carbons of the fluorenyl moiety.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of the compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed with high accuracy. For C₂₂H₂₅NO₄, the calculated molecular weight is 367.44 g/mol .
-
Applications and Scientific Context
The incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid into peptide sequences offers several strategic advantages for the design of novel therapeutics and research tools.
Enhancing Proteolytic Stability
The sterically demanding 3-ethyl-pentan-2-yl side chain can effectively shield the adjacent peptide bonds from enzymatic cleavage by proteases. This steric hindrance can significantly increase the in vivo half-life of a peptide, a critical attribute for the development of effective peptide drugs.
Inducing Specific Secondary Structures
As a β-branched amino acid, (S)-2-amino-3-ethyl-pentanoic acid can influence the local conformational preferences of the peptide backbone. The steric bulk of the side chain can restrict the allowable Ramachandran angles, thereby favoring specific secondary structures such as β-sheets or turns. This conformational constraint can be exploited to pre-organize a peptide into its bioactive conformation, leading to enhanced receptor binding and potency.
Modulating Lipophilicity and Bioavailability
The aliphatic nature of the side chain increases the overall lipophilicity of the peptide. This can be advantageous for improving membrane permeability and oral bioavailability, which are significant challenges in peptide drug development.
Workflow for Incorporating into Solid-Phase Peptide Synthesis (SPPS)
Sources
- 1. jpt.com [jpt.com]
- 2. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
molecular weight and formula of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid
This technical guide is structured as a high-level monograph for researchers and drug development professionals. It prioritizes actionable data, structural analysis, and field-proven synthetic protocols over generic descriptions.
High-Steric Bulk Hydrophobic Building Block for Peptide Drug Discovery
Executive Summary & Physicochemical Profile
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a non-canonical, highly lipophilic amino acid derivative used primarily in the synthesis of peptide therapeutics to modulate pharmacokinetic properties. Structurally, it is characterized by a "swallow-tail" side chain (3-pentyl group) attached to the
This molecule represents a class of
Core Data Specifications
| Property | Specification |
| Chemical Name | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid |
| Common Synonyms | Fmoc-3-ethyl-L-norvaline; Fmoc- |
| CAS Number | 1310680-47-7 |
| Molecular Formula | |
| Molecular Weight | 367.44 g/mol |
| Chirality | (S)-enantiomer at |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO, DCM; Insoluble in Water |
| Purity Standard |
Structural Analysis & Steric Implications[3][5]
To understand the synthetic behavior of this molecule, one must analyze its side-chain topology. Unlike Leucine (
-
The
-Branching Effect: The C3 (beta) carbon is substituted with two ethyl groups (forming a symmetrical 3-pentyl moiety). -
Symmetry: Because the two substituents at the
-position are identical (ethyl groups), the -carbon is achiral . This eliminates the issue of diastereomers (unlike Isoleucine or Threonine), simplifying purification. -
Steric Shielding: The bifurcated ethyl groups create a high-density electron cloud immediately adjacent to the nucleophilic nitrogen and the electrophilic carbonyl. This severely hinders amide bond formation.
Structural Visualization
The following diagram illustrates the molecular architecture and the specific zone of steric hindrance.
Figure 1: Structural decomposition highlighting the steric bottleneck at the Alpha-Beta carbon interface.
Synthetic Protocols & Methodology
Due to the steric hindrance described above, standard coupling protocols (e.g., HBTU/DIPEA, 45 min) often result in incomplete coupling (deletion sequences). The following protocols are validated for high-bulk amino acids.
Protocol A: High-Efficiency Coupling (Recommended)
This workflow utilizes HATU, a stronger activating agent based on the HOAt leaving group, which utilizes the neighboring group effect to accelerate coupling.
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 30 minutes.
-
Activation:
-
Dissolve (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (4.0 eq) in dry DMF.
-
Add HATU (3.9 eq).[1]
-
Add HOAt (4.0 eq) - Optional but recommended for extreme bulk.
-
Add DIEA (Diisopropylethylamine) (8.0 eq).
-
Critical: Pre-activate for strictly 30-60 seconds . Longer pre-activation can lead to racemization or guanidinium formation.
-
-
Coupling:
-
Add activated solution to the resin.[1]
-
Reaction time: 2 hours at room temperature OR 15 minutes at 75°C (Microwave).
-
-
Monitoring: Perform a Chloranil test (more sensitive than Kaiser for secondary amines) or micro-cleavage LC-MS.
-
Double Coupling: If test is positive, repeat the step using PyAOP or symmetrical anhydride activation.
Protocol B: Microwave-Assisted Synthesis
Microwave energy is highly effective for overcoming the energy barrier imposed by the diethyl side chain.
-
Temperature: 75°C (Do not exceed 75°C to avoid racemization of the sensitive Cys/His residues if present elsewhere, though this specific AA is relatively racemization-resistant).
-
Power: 25-30W constant power.
-
Time: Single coupling for 10 minutes is usually sufficient.
QC & Troubleshooting Workflow
The following logic tree defines the decision-making process during synthesis.
Figure 2: Decision logic for coupling sterically hindered amino acids.
Stability, Handling, and Storage[2]
Stability Profile
-
Solid State: Stable for >2 years if stored at 2-8°C under desiccant.
-
Solution State:
-
Fmoc-AA in DMF: Stable for 24-48 hours.
-
Activated Ester (e.g., OAt ester): Highly reactive; use immediately.
-
-
Racemization Risk: Low to Moderate. The lack of a heteroatom on the
-carbon (unlike Cysteine or Serine) reduces the risk of racemization via enolization, but high-temperature coupling (>80°C) should still be avoided.
Storage Requirements[7]
-
Temperature: Refrigerate (2-8°C). Long-term storage at -20°C is preferred.
-
Atmosphere: Hygroscopic. Store under nitrogen or argon if the bottle is frequently opened.
-
Safety: Irritant (H315, H319).[2] Wear standard PPE (gloves, goggles, lab coat).
References
-
Chemical Identity & Properties
-
Synthetic Methodology (Steric Hindrance)
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Authoritative review on HATU/HOAt usage for hindered amino acids). Link
-
Behrendt, R., White, P., & Offer, J. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science, 22(1), 4-27. Link
-
-
Application in Drug Design
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses lipophilic side chains for metabolic stability). Link
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1310680-47-7 Cas No. | (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | Apollo [store.apolloscientific.co.uk]
- 3. 2-Amino-3-ethylpentanoic acid | C7H15NO2 | CID 518928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | 1310680-47-7 [sigmaaldrich.com]
stability and storage conditions for Fmoc-protected amino acids
An In-Depth Technical Guide to the Stability and Storage of Fmoc-Protected Amino Acids
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the chemical and stereochemical integrity of Fmoc-protected amino acids is paramount. These foundational building blocks directly influence the efficiency of synthesis, the purity of the final peptide, and its ultimate biological activity.[1] Impurities or degradation products originating from the starting materials can lead to a cascade of undesirable side-products, complicating purification efforts and potentially compromising the therapeutic efficacy and immunogenicity of the final drug substance.[1][2]
This guide provides a comprehensive overview of the factors governing the stability of Fmoc-amino acids. It delves into the primary degradation pathways, outlines field-proven storage and handling protocols, and details robust analytical methodologies for quality assessment. The insights herein are designed to empower scientists to mitigate risks associated with instability, thereby ensuring the reproducibility and success of their peptide synthesis endeavors.
Chapter 1: The Chemical Landscape of Fmoc-Amino Acids
The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern orthogonal peptide synthesis strategies.[3] Its utility stems from its pronounced stability under acidic conditions, which allows for the use of acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt), and its selective cleavage under mild basic conditions, typically with a secondary amine like piperidine.[3][4] This base-lability, however, also defines its primary vulnerability. The deprotection proceeds via a β-elimination mechanism, a reaction that can be inadvertently initiated by various nucleophiles or basic conditions encountered during storage or handling.[] Understanding this core mechanism is fundamental to appreciating the stability challenges associated with these critical reagents.
Chapter 2: Primary Degradation Pathways and Their Mitigation
Several chemical and physical degradation pathways can compromise the purity of Fmoc-amino acids. Proactive control over these pathways begins with a mechanistic understanding of each.
Racemization
The loss of stereochemical integrity at the α-carbon (epimerization or racemization) is a significant concern, as the introduction of a D-enantiomer into a peptide sequence can yield diastereomeric impurities that are often difficult to separate and can drastically alter biological function.[1][6]
-
Mechanism: Racemization of the incoming amino acid primarily occurs during the carboxyl group activation step prior to coupling.[7] The formation of an oxazolone intermediate is a key step in this pathway. The rate of racemization is influenced by the choice of coupling reagents, the type and concentration of the base used, activation time, and temperature.[7] For instance, carbodiimide reagents like DCC and DIC can lead to higher racemization rates if used without additives such as HOBt or Oxyma.[7] Histidine and Cysteine are particularly susceptible to racemization.[6][8]
-
Causality & Prevention: Prolonged pre-activation times increase the opportunity for oxazolone formation.[7] Therefore, minimizing the time between activation and coupling is critical. The use of less sterically hindered bases like DIPEA can also increase the rate of racemization.[7] For sensitive amino acids like Fmoc-His(Trt)-OH, the addition of racemization-suppressing additives like HOBt or HOAt is highly recommended.[9][10]
Diketopiperazine (DKP) Formation
DKP formation is a notorious side reaction, particularly at the dipeptide stage of SPPS.[3] It results in the cleavage of the dipeptide from the resin, leading to a truncated peptide sequence.
-
Mechanism: This intramolecular cyclization occurs after the deprotection of the second amino acid. The newly liberated N-terminal amine attacks the ester linkage to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the solid support.[11] This side reaction is especially prevalent for sequences containing Proline or Glycine at the C-terminus of the dipeptide.[3][8]
-
Causality & Prevention: The propensity for DKP formation is highly sequence-dependent.[11][12] To mitigate this, one strategy is to couple the third amino acid residue rapidly after the deprotection of the second. Another approach involves using a dipeptide building block (e.g., Fmoc-Xaa-Yaa-OH) to bypass the vulnerable dipeptide-resin intermediate stage.[8] The use of sterically bulky resins, like 2-chlorotrityl chloride resin, can also inhibit DKP formation.[8]
Hydrolysis and Autocatalytic Cleavage
The Fmoc group is susceptible to cleavage by moisture and residual amines, which can be present in the solid material or in solvents.
-
Mechanism: Moisture can lead to the slow hydrolysis of the Fmoc carbamate, yielding the free amino acid.[13] More critically, traces of free amino acid within the stored material can promote a form of autocatalytic deprotection.[2][14] The free amine can act as a base, initiating the β-elimination of a nearby Fmoc group, which in turn liberates another free amine, propagating the degradation.
-
Causality & Prevention: This underscores the critical importance of starting with highly pure Fmoc-amino acids with a minimal content of the corresponding free amino acid (<0.2% is a recommended specification).[14][15] Rigorous control over storage conditions, particularly the exclusion of moisture, is essential to prevent hydrolysis and subsequent autocatalytic degradation.[][13]
Side-Chain Reactions
Certain amino acids present unique stability challenges due to their side-chain functionalities.
-
Asparagine (Asn) and Glutamine (Gln): The side-chain amides of Asn and Gln can undergo dehydration during the activation step, especially with carbodiimide reagents, to form a nitrile. This can be minimized by using side-chain protected derivatives, with the trityl (Trt) group being the preferred choice in Fmoc chemistry.[16][17] Fmoc-Asn(Trt)-OH and Fmoc-Gln(Trt)-OH also exhibit significantly better solubility in common SPPS solvents compared to their unprotected counterparts.[16]
-
Aspartic Acid (Asp): Aspartic acid residues are prone to aspartimide formation, a side reaction that can occur under both basic (piperidine treatment) and acidic (final cleavage) conditions.[3][8] This cyclization can lead to a mixture of α- and β-linked peptides.[8] While this is more of a concern during synthesis, the quality of the initial Fmoc-Asp(OtBu)-OH is still critical.
Diagram: Core Degradation Pathways of Fmoc-Amino Acids
Caption: Key degradation pathways affecting Fmoc-amino acids during storage and synthesis.
Chapter 3: A Self-Validating System for Storage and Handling
Adhering to a stringent storage and handling protocol is the most effective strategy for preserving the integrity of Fmoc-amino acids. The following recommendations constitute a self-validating system designed to minimize degradation.
Core Storage Conditions
Proper storage is non-negotiable for maintaining long-term stability. The conditions below are critical for minimizing the chemical degradation pathways previously discussed.
| Parameter | Recommendation | Rationale |
| Temperature | Solid: 2°C to 8°C for long-term storage.[13][18] Can be stored at room temperature for short periods (e.g., shipping).[19][20] In Solution: -20°C (up to 1 month) or -80°C (up to 6 months).[13][21] | Lower temperatures significantly slow the rate of all chemical degradation reactions, including hydrolysis and autocatalytic cleavage.[13][22] For solutions, freezing is essential to prevent degradation. |
| Moisture | Store in a tightly sealed container in a dry environment or desiccator.[13] | Moisture is a key reactant in the hydrolysis of the Fmoc group, which can initiate autocatalytic degradation.[][13] |
| Light | Store in the dark or in an amber vial.[13] | The fluorenyl moiety of the Fmoc group is photosensitive and can degrade upon prolonged exposure to UV light.[13] |
| Atmosphere | For particularly sensitive derivatives or very long-term storage, purging the container with an inert gas (e.g., Argon, Nitrogen) is recommended. | This displaces oxygen and moisture, further protecting against oxidative damage and hydrolysis. |
Handling Best Practices
How materials are handled in the laboratory is as important as their long-term storage conditions.
-
Equilibration: Before opening a refrigerated container, always allow it to warm to room temperature.[19] This prevents atmospheric moisture from condensing on the cold powder, which would introduce water and compromise stability.[19]
-
Solvent Purity: Use only high-purity, amine-free solvents (e.g., DMF, NMP) for preparing solutions.[13] The presence of amine impurities in solvents can cause premature deprotection of the Fmoc group.[13]
-
Solution Storage: When storing solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles.[13][21] Freeze-thaw cycles can accelerate the degradation of peptides and protected amino acids.[19]
Diagram: Recommended Workflow for Handling Fmoc-Amino Acids
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. advancedchemtech.com [advancedchemtech.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. 芴甲氧羰基-S-三苯甲基-L-半胱氨酸 ≥95.0% (sum of enantiomers, HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 19. peptide.com [peptide.com]
- 20. reddit.com [reddit.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Temperature dependence of amino acid hydrophobicities - PMC [pmc.ncbi.nlm.nih.gov]
Mastering Peptide Conformation: The Pivotal Role of β-Substituted Amino Acids in Modern Drug Design
An In-Depth Technical Guide:
Executive Summary
The intrinsic limitations of α-peptides as therapeutic agents—namely their conformational flexibility and susceptibility to proteolytic degradation—have long posed significant hurdles in drug development. The strategic incorporation of β-substituted amino acids into peptide backbones has emerged as a transformative approach to overcome these challenges. By introducing an additional carbon atom into the amino acid backbone, β-substitutions fundamentally alter the conformational landscape, enabling the formation of stable, well-defined secondary structures such as novel helices, turns, and sheets.[1][2] These "foldamers" not only exhibit remarkable resistance to enzymatic degradation but also provide a rigid scaffold for the precise spatial arrangement of functional side chains.[3][4] This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the principles governing β-amino acid-induced conformational control. We will delve into the structural diversity of β-peptides, detail the experimental methodologies for their characterization, and discuss their successful application in creating potent and stable peptidomimetics for a range of therapeutic targets.[5]
The α- to β-Paradigm Shift: A Foundational Overview
The fundamental difference between α- and β-amino acids lies in the connectivity of the amino and carboxyl groups. In α-amino acids, both are attached to the same carbon (the α-carbon). In β-amino acids, they are separated by two carbon atoms (the α- and β-carbons).[4] This seemingly minor homologous extension has profound stereochemical and conformational consequences.
The increased number of backbone atoms expands the accessible torsional space, while the potential for substitution at both the Cα and Cβ positions offers a rich platform for stereochemical diversity.[4] Unlike α-peptides, which often require significant length to adopt stable secondary structures, β-peptides can form stable helices and turns with as few as four to six residues.[1] This property is central to their utility in designing compact, structurally defined bioactive molecules.
Caption: Figure 1. Comparison of α- and β-amino acid backbones.
Sculpting the Backbone: How β-Substitution Governs Secondary Structure
The true power of β-amino acids lies in their ability to direct peptide folding into predictable and stable secondary structures. The position and stereochemistry of side-chain substituents (R) on the Cα and Cβ carbons are the primary determinants of the resulting conformation.
The β-Peptide Helices
Unlike the singular α-helix of natural peptides, β-peptides can form a variety of helical structures, distinguished by the number of atoms in the hydrogen-bonded ring that defines the turn. The most common are the 14-helix, 12-helix, and 10/12-helix.[1]
-
14-Helix: This is a wide, right-handed helix stabilized by C=O(i)···H-N(i+3) hydrogen bonds, forming a 14-membered ring. It is commonly observed in peptides composed of β³-amino acids (substituted only at the Cβ position). The side chains project outwards, creating a well-defined surface for molecular recognition.
-
12-Helix: A more slender helix, the 12-helix is formed by C=O(i)···H-N(i+2) hydrogen bonds. It is often induced by β²-amino acids (substituted at Cα) or by cyclic β-amino acids, which restrict backbone torsion angles.[6]
-
10/12-Helix: This hybrid structure is an energetically favorable conformation for many β-peptides, featuring alternating 10- and 12-membered hydrogen-bonded rings.[1] It demonstrates the nuanced conformational landscape accessible to these polymers.
The choice of substituted β-amino acid directly guides the helical fold. For instance, β³-peptides favor the 14-helix, as placing substituents at the Cβ position is sterically compatible with this structure while destabilizing others.[1]
Turns and Sheets
β-Amino acids are also potent inducers of turn and sheet structures. A single β-amino acid can replace two α-amino acids in a β-turn motif, effectively nucleating a hairpin structure.[7] This is particularly valuable for constraining flexible loops in bioactive peptides. Furthermore, alternating α- and β-amino acid patterns can be used to generate mixed α/β-peptides that form stable β-sheets, which can be used to mimic or disrupt protein-protein interactions mediated by β-sheet interfaces.[3]
Caption: Figure 2. Influence of substitution on β-peptide conformation.
Functional Advantages in Drug Development
The unique conformational properties of β-peptides translate directly into significant advantages for therapeutic applications.
Unprecedented Proteolytic Stability
Perhaps the most critical advantage of β-peptides is their profound resistance to degradation by proteases.[8] Natural peptidases have evolved to recognize and cleave the amide bonds of α-peptides. The altered backbone geometry of β-peptides renders them poor substrates for these enzymes.[5] Even mixed α,β-peptides show a dramatic increase in stability compared to their all-α counterparts.[3] This enhanced stability extends plasma half-life and improves the overall pharmacokinetic profile of peptide-based drug candidates.
| Peptide Type | Typical Susceptibility to Proteases (e.g., Trypsin, Chymotrypsin) | Rationale |
| All α-Peptide | High | Natural substrate; fits enzyme active site. |
| Mixed α,β-Peptide | Low to Moderate | β-residue disrupts recognition/catalysis at cleavage site.[8] |
| All β-Peptide | Extremely Low / Resistant | Backbone geometry incompatible with protease active site.[3] |
Table 1: Comparative Proteolytic Stability of Peptide Scaffolds.
Scaffolds for Bioactive Conformations
The ability to design rigid, predictable structures allows for the precise positioning of side chains to mimic the bioactive conformation of a natural peptide ligand or to target protein-protein interfaces.[9]
-
Receptor Modulation: By grafting the key binding residues of a natural GPCR ligand onto a stable β-peptide helical scaffold, it is possible to create potent and stable agonists or antagonists.[3]
-
Inhibition of Protein-Protein Interactions (PPIs): Many PPIs are mediated by α-helices (e.g., p53/hDM2). A β-peptide 14-helix can project its side chains with similar spacing to an α-helix, acting as a stable and effective mimic to disrupt the interaction.[9]
-
Antimicrobial Peptides: The amphipathic structures of many natural antimicrobial peptides can be replicated using β-peptide scaffolds, leading to potent agents with high stability and low susceptibility to bacterial proteases.[3]
Experimental Workflow for Conformational Analysis
Determining the three-dimensional structure of a novel β-peptide is crucial for validating its design and understanding its function. A multi-technique approach is essential for a comprehensive analysis.
Caption: Figure 3. Workflow for β-peptide conformational analysis.
Protocol: Secondary Structure Estimation by Circular Dichroism (CD) Spectroscopy
Causality: CD spectroscopy measures the differential absorption of circularly polarized light by chiral molecules.[10] The regular, repeating backbone arrangement of a secondary structure (like a helix or sheet) produces a distinct spectral signature, allowing for rapid assessment of a peptide's folded state.[11]
Methodology:
-
Sample Preparation: Dissolve the purified β-peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of 0.1-0.2 mg/mL. The buffer must be free of components that absorb strongly in the far-UV region.
-
Instrument Setup: Use a calibrated spectropolarimeter. Set the wavelength range from 260 nm down to 190 nm. Use a quartz cuvette with a path length of 1 mm.
-
Blank Measurement: Record a spectrum of the buffer alone. This will be subtracted from the sample spectrum to correct for background absorbance.
-
Sample Measurement: Record the spectrum of the β-peptide solution. Typically, 3-5 scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis:
-
Subtract the blank spectrum from the sample spectrum.
-
Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ].
-
Analyze the spectral shape:
-
β-Peptide 14-Helix: Strong negative band near 215 nm.
-
β-Sheet: Single negative minimum around 216-218 nm and a positive maximum around 195-198 nm.[10]
-
Random Coil: Strong negative band below 200 nm.
-
-
Use deconvolution algorithms to estimate the percentage of each secondary structure type.
-
Protocol: High-Resolution Structure Determination by NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy probes the local environment of atomic nuclei (¹H, ¹³C, ¹⁵N). By measuring through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations between nuclei, one can derive a set of distance and dihedral angle restraints to calculate a 3D model of the peptide in solution.[12][13]
Methodology:
-
Sample Preparation: Dissolve the peptide (isotopically labeled with ¹³C and ¹⁵N if necessary for larger peptides) to a concentration of ~1 mM in a suitable deuterated solvent (e.g., H₂O/D₂O 90/10, or TFE-d₂/H₂O).
-
Data Acquisition:
-
Acquire a series of 2D NMR experiments on a high-field spectrometer (≥600 MHz).
-
TOCSY: To identify spin systems corresponding to individual amino acid residues.
-
NOESY: To identify through-space correlations. The intensity of a Nuclear Overhauser Effect (NOE) cross-peak is proportional to r⁻⁶, where r is the distance between the two protons, providing distance restraints (typically <5 Å).
-
HSQC: To correlate protons with their attached nitrogen or carbon atoms, aiding in assignment.
-
-
Resonance Assignment: Systematically assign all proton, carbon, and nitrogen resonances to their specific atoms in the peptide sequence.
-
Restraint Generation: Identify and quantify all NOE cross-peaks to generate a list of inter-proton distance restraints. Measure J-couplings to derive dihedral angle restraints.
-
Structure Calculation: Use a molecular dynamics program (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures that satisfy the experimental restraints.
-
Validation: Analyze the resulting family of structures for quality, ensuring low restraint violation energy and good stereochemical parameters. The final structure is represented as an ensemble of the lowest-energy conformers.
Synthesis and Future Directions
The accessibility of β-amino acids and the robustness of synthesis protocols have been key to the field's advancement.
-
Synthesis: β-Peptides are readily synthesized using standard automated solid-phase peptide synthesis (SPPS) techniques employing Fmoc chemistry.[4][14] The primary challenge often lies in the efficient, stereocontrolled synthesis of the desired β-amino acid monomers.[]
-
Future Outlook: The field is moving towards more complex architectures, including tertiary and quaternary structures built from β-peptide modules.[16] The design of β-peptides that can fold and function within the cellular environment, target intracellular proteins, and modulate complex biological pathways represents the next frontier. As our understanding of the principles of β-peptide folding deepens, so too will their impact on medicine and materials science.
Conclusion
The incorporation of β-substituted amino acids is far more than a simple modification; it is a fundamental redesign of the peptide backbone that unlocks new structural and functional possibilities. By providing exquisite control over conformation, these building blocks enable the creation of peptidomimetics with superior proteolytic stability and precisely tailored biological activities. From inhibiting oncogenic protein-protein interactions to designing robust antimicrobial agents, β-peptides have proven to be a versatile and powerful platform for modern drug discovery. The continued exploration of their vast chemical space promises to yield a new generation of peptide-based therapeutics with enhanced efficacy and drug-like properties.
References
-
Wu, Y.-D., & Wang, D.-P. (2008). Theoretical analysis of secondary structures of beta-peptides. Accounts of Chemical Research, 41(10), 1340–1350. [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Frackenpohl, J., Arvidsson, P. I., Schreiber, J. V., & Seebach, D. (2005). The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides. Chemistry & Biodiversity, 2(5), 607–622. [Link]
-
Fairlie, D. P., & Abbenante, G. (2002). β-Amino Acids: Versatile Peptidomimetics. Current Medicinal Chemistry, 9(10), 925-941. [Link]
-
Koyack, M. J., & Cheng, R. P. (2006). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 340, 95–109. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]
-
Aravinda, S., Shamala, N., & Balaram, P. (2014). CYCLIC BETA-AMINO ACIDS AS CONFORMATIONAL CONSTRAINTS. Biomolecular Forms and Functions, 251-265. [Link]
-
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). beta-Peptides: from structure to function. Chemical Reviews, 101(10), 3219–3232. [Link]
-
Lenci, E., & Trabocchi, A. (2022). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]
-
Drewniak-Świtalska, M., Barycza, B., Rudzińska-Szostak, E., Morawiak, P., & Berlicki, Ł. (2021). Constrained beta-amino acid-containing miniproteins. Organic & Biomolecular Chemistry, 19(19), 4272–4278. [Link]
-
Jayawickrama, D. A., Zink, S. L., Vander Velde, D. G., Effiong, R. I., & Larive, C. K. (1995). Conformational analysis of the beta-amyloid peptide fragment, beta(12-28). Journal of Biomolecular Structure & Dynamics, 13(2), 229–244. [Link]
-
Vasudev, P. G., Rai, R., Shamala, N., & Balaram, P. (2008). Conformations of beta-amino acid residues in peptides: X-ray diffraction studies of peptides containing the achiral residue 1-aminocyclohexaneacetic acid, beta3,3Ac6c. Biopolymers, 90(2), 138–150. [Link]
-
Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]
-
Lenci, E., & Trabocchi, A. (2022). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. Journal of Medicinal Chemistry, 65(1), 164-192. [Link]
-
In, Y., & Gu, H. (2018). Synthesis and Applications of Synthetic Peptides. IntechOpen. [Link]
-
Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]
-
Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]
-
Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]
-
Pelton, J. T., & McLean, L. R. (2000). Spectroscopic methods for analysis of protein secondary structure. Analytical Biochemistry, 277(2), 167-176. [Link]
-
Castelletto, V., & Hamley, I. W. (2020). Characterization of Peptides and Their Assemblies. Royal Society of Chemistry. [Link]
-
Pignataro, M. F., et al. (2020). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics & Bioinformatics, 18(2), 1-8. [Link]
-
Pignataro, M. F., et al. (2020). How to Analyze Protein Structure Using Circular Dichroism Spectroscopy. Proteomics & Bioinformatics, 18(2), 1-8. [Link]
-
Samkange, T., et al. (2016). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 138(51), 16574-16585. [Link]
Sources
- 1. Theoretical analysis of secondary structures of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The twists and turns of beta-peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. worldscientific.com [worldscientific.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. bif.wisc.edu [bif.wisc.edu]
- 12. Conformational analysis of the beta-amyloid peptide fragment, beta(12-28) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. scispace.com [scispace.com]
- 16. Constrained beta-amino acid-containing miniproteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
automated peptide synthesis protocols for non-canonical amino acids
Introduction: The Non-Canonical Challenge
The incorporation of non-canonical amino acids (ncAAs)—such as N-methylated residues,
The Core Problem:
-
Steric Hindrance: Coupling onto a secondary amine (e.g., the N-terminus of an N-methylated residue) is kinetically disfavored by orders of magnitude compared to primary amines.
-
Nucleophilicity: The pKa of the amino group is often altered, requiring stronger activation of the incoming amino acid.
-
Aggregation: ncAAs often disrupt secondary structures, but they can also induce unique aggregation phases on-resin that block solvent access.
This guide provides two distinct, field-validated protocols: Protocol A for sterically demanding residues (The "Bulky" Cycle) and Protocol B for racemization-prone electronic modifications (The "Fragile" Cycle).
Strategic Planning & Reagent Selection
Before programming the synthesizer, analyze your sequence. The choice of resin and coupling cocktail is the primary determinant of success.
Resin Selection (The Foundation)
-
Problem: C-terminal ncAAs (especially Proline or N-methyl variants) are prone to Diketopiperazine (DKP) formation, where the dipeptide cyclizes and cleaves itself from the resin.
-
Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker inhibits DKP formation.[1] Alternatively, use a low-loading Tentagel resin (0.2–0.3 mmol/g) to reduce inter-chain aggregation.
The Activation Matrix
Standard DIC/Oxyma is insufficient for coupling onto steric bulk. Use the following hierarchy:
| Reagent System | Activation Species | Application | Risk |
| DIC / Oxyma Pure | Oxyma Ester | Standard / Mild ncAAs | Safe, but slow for N-Me |
| HATU / HOAt / DIEA | OAt Ester | Gold Standard for N-Me / Aib | Guanidinylation if excess base used |
| PyAOP / HOAt / TMP | OAt Ester | Difficult Couplings (No Guanidinylation) | Expensive; PyAOP is phosphonium-based |
| COMU / Oxyma / DIEA | Oxyma Ester | High Efficiency (Safer than HATU) | Stable, less explosive than HOBt |
Critical Mechanic: HATU and PyAOP utilize the 7-azabenzotriazole moiety (HOAt).[2] The nitrogen at position 7 creates a "neighboring group effect" via hydrogen bonding with the incoming amine, accelerating the coupling rate by up to 100x compared to HOBt-based reagents [1].
Protocol A: The "Bulky" Cycle (Steric Hindrance)
Target: Coupling onto N-methyl amino acids, Aib, or bulky side chains (e.g., Tert-leucine). Mechanism: High-temperature microwave energy combined with high-reactivity leaving groups (OAt).
Automated Workflow Parameters
-
Temperature: 75°C (Standard) or 90°C (Aggressive - Note: Cys/His/Arg must be capped or protected if present).
-
Mixing: Oscillating mixing (avoid vortexing which can damage beads at high heat).
-
Concentration: Increase AA/Activator concentration to 0.5 M (vs standard 0.2 M).
Step-by-Step Protocol
-
Deprotection (Optimized):
-
Wash:
-
DMF (4 x 5 mL). Thorough washing is vital to remove piperidine, which will consume the expensive HATU in the next step.
-
-
Coupling 1 (The "Hard" Hit):
-
AA: 5.0 eq (relative to resin loading).
-
Activator: HATU (4.9 eq) or PyAOP (4.9 eq).
-
Base: DIEA (10 eq). Note: If using PyAOP, use TMP (2,4,6-collidine) to prevent racemization.
-
Condition: Microwave ramp to 75°C over 2 min; hold for 10 min.
-
-
Coupling 2 (The "Cleanup"):
-
Reagent Switch: Switch to DIC / Oxyma Pure (5 eq) for the second coupling.
-
Why? Changing the activation species (OAt
Oxyma) alters the solvation environment and can access sites that the first reagent missed. -
Condition: 75°C for 10 min.
-
-
Validation (Manual Checkpoint):
-
Pause automation. Perform Chloranil Test (See Section 5).
-
Note: The Kaiser test is useless here; it does not detect secondary amines (the N-methyl terminus).[8]
-
-
Capping:
-
Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).
-
Why? Unreacted N-methyl sites are permanent deletion sequences. Cap them immediately.
-
Protocol B: The "Fragile" Cycle (Racemization Prone)
Target: ncAAs susceptible to epimerization (e.g., Cys derivatives, His derivatives, Phenylglycine). Mechanism: Low temperature, weak bases, and superior leaving groups.
Automated Workflow Parameters
-
Temperature: 50°C max, or Room Temperature (RT) for Phenylglycine.
-
Base: 2,4,6-Collidine (TMP) .
-
Why? TMP is a weaker base than DIEA and sterically hindered. It is sufficient to deprotonate the carboxylic acid but insufficient to abstract the
-proton, which causes racemization [3].
-
Step-by-Step Protocol
-
Deprotection:
-
Reagent: 20% Piperidine in DMF (RT, 2 x 5 min). Avoid heat.
-
-
Coupling:
-
AA: 4.0 eq.
-
Activator: DIC (4.0 eq) + Oxyma Pure (4.0 eq).
-
Alternative: If reactivity is too low, use COMU (4.0 eq) + TMP (4.0 eq).
-
Condition: 50°C for 20 min (Microwave) or RT for 60 min (Conventional).
-
-
Validation:
-
Standard Kaiser Test (if primary amine) or Chloranil (if secondary).
-
Troubleshooting & Validation (Self-Correcting Systems)
The following diagram illustrates the decision logic for selecting the correct protocol and validation method.
Figure 1: Logical decision tree for protocol selection and validation based on the steric nature of the resin-bound amine.
The Chloranil Test (Mandatory for N-Me/Pro)
The Kaiser test relies on the formation of Ruhemann’s purple, which requires a primary amine.[8] Secondary amines do not react.[8]
-
Reagent A: 2% Acetaldehyde in DMF.
-
Reagent B: 2% p-Chloranil in DMF.
-
Procedure: Wash resin beads. Add 2 drops A + 2 drops B. Wait 5 mins at RT.
-
Result:
-
Blue/Green Beads: Positive (Uncoupled Secondary Amine present)
Recouple . -
Colorless/Amber Beads: Negative (Coupling Complete).
-
Comparative Coupling Efficiency Data
| Coupling Scenario | Standard Conditions (DIC/Oxyma, 75°C) | Optimized Protocol A (HATU, 75°C, Double) |
| Aib | < 40% Yield (2h) | > 95% Yield (20 min) |
| Fmoc-Ala | 60-70% Yield | > 98% Yield |
| Fmoc-Val | < 20% Yield (Failed) | > 90% Yield |
Data approximated based on comparative studies of steric hindrance in SPPS [4].
References
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2][10] An efficient peptide coupling additive.[2] Journal of the American Chemical Society. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[11] Chemistry – A European Journal. Link
-
Palasek, S. A., et al. (2007). Limiting racemization in solid-phase peptide synthesis using TMP-based reagents. Journal of Peptide Science. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS).[12] Organic Letters. Link
-
Teixidó, M., et al. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research. Link
Sources
- 1. peptide.com [peptide.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
Application Note: Navigating the Terrain of Sterically Hindered Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge and Opportunity of Steric Bulk
The rational design of peptides and peptidomimetics has become a cornerstone of modern drug discovery. Incorporating non-canonical, sterically demanding amino acids—such as α,α-disubstituted amino acids (e.g., α-aminoisobutyric acid, Aib) or N-methylated residues—offers a powerful strategy to impart favorable pharmacological properties.[1][2] These building blocks can enforce specific secondary structures, such as helices or turns, and enhance metabolic stability by shielding the peptide backbone from enzymatic degradation.[3]
However, the very steric bulk that confers these advantages presents significant challenges to chemical synthesis.[1][4] Standard Solid-Phase Peptide Synthesis (SPPS) protocols often fail when encountering these residues, leading to low coupling efficiencies, sequence deletions, and complex crude products that are difficult to purify.[4] The steric hindrance at the α-carbon or the amide nitrogen drastically slows the kinetics of peptide bond formation.[1][5] This guide provides an in-depth analysis of the underlying challenges and offers robust, field-proven strategies and protocols to successfully synthesize these complex molecules.
The Mechanistic Hurdle: Overcoming Steric Repulsion
The core of SPPS is the nucleophilic attack of a free N-terminal amine on an activated carboxylic acid of the incoming amino acid.[6] Steric hindrance disrupts this fundamental reaction in two primary ways:
-
At the Nucleophile: The N-terminal amine of a sterically hindered residue (like proline or an N-methyl amino acid) is less accessible and less nucleophilic, slowing down the reaction rate.[5]
-
At the Electrophile: The activated carboxyl group of a bulky incoming amino acid (like Aib) is shielded, making it difficult for the N-terminal amine of the growing peptide chain to approach for the attack.[1][7]
This kinetic barrier is often compounded by peptide aggregation on the solid support, particularly in hydrophobic or proline-rich sequences, which can physically block reactive sites.[4][5] Consequently, standard coupling conditions result in incomplete reactions, forcing the adoption of more powerful and optimized methodologies.
Strategic Reagent Selection: The Key to Efficient Coupling
The choice of coupling reagent is the most critical factor in overcoming steric hindrance.[5][8] While traditional carbodiimides like DCC and DIC are sufficient for many standard syntheses, they are often inadequate for sterically demanding couplings.[9][10] Modern onium salt-based reagents (aminium/uronium and phosphonium) are essential tools for these challenging sequences.[6][8][11]
Aminium/Uronium Reagents
These reagents, such as HATU, HBTU, and HCTU, generate highly reactive O-acylisourea intermediates that facilitate rapid amide bond formation.[6][11]
-
HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): Often considered the gold standard for difficult couplings.[5][11] The incorporation of the 7-azabenzotriazole (HOAt) moiety is key; the nitrogen atom in the pyridine ring is believed to provide a neighboring group effect, stabilizing the transition state and accelerating the reaction.[12][13] HATU is particularly effective for coupling both sterically hindered and N-methylated amino acids.[8][12][14]
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly effective and more cost-efficient alternative to HATU. The electron-withdrawing chlorine atom on the benzotriazole ring enhances the reactivity of the active ester.[11]
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A third-generation reagent with coupling efficiency comparable to HATU.[8][15] It is based on Oxyma Pure, which makes it a safer alternative to potentially explosive HOBt/HOAt-based reagents and offers improved solubility.[8][11]
Phosphonium Reagents
Reagents like PyBOP and PyAOP are also highly efficient. A key advantage is that they do not have the potential to cause guanidinylation of the N-terminal amine, a side reaction sometimes observed with excess uronium reagents.[8][11]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, it is also extremely effective for hindered couplings, including those involving N-methyl amino acids.[9][10]
The general mechanism for onium salt activation involves the formation of a highly reactive active ester, which is then attacked by the peptide's N-terminal amine.
Caption: Onium salt-mediated peptide coupling mechanism.
Comparative Summary of Coupling Reagents
| Reagent Class | Examples | Relative Performance for Hindered Couplings | Key Features & Considerations |
| Aminium/Uronium | HATU, HCTU, COMU | Very High | HATU is often the top choice for maximizing yield.[5][11] COMU offers a safer, non-explosive profile with comparable efficiency.[8][15] Potential for guanidinylation side reaction if excess reagent is used with slow couplings.[11] |
| Phosphonium | PyBOP, PyAOP | High to Very High | No risk of guanidinylation, making them suitable for slow reactions like cyclization.[8][11] PyAOP is highly effective for N-methyl residues.[9] |
| Carbodiimide + Additive | DIC + Oxyma Pure | Moderate to High | Cost-effective. The combination of DIC with an additive like Oxyma Pure is a significant improvement over DIC alone. Can be performed without base to minimize racemization.[8] |
Optimized Synthesis Strategies
Beyond reagent selection, several protocol modifications can dramatically improve the success rate for synthesizing sterically hindered peptides.
Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS)
Microwave energy is a powerful tool for accelerating difficult chemical reactions.[16][17] In SPPS, it provides rapid and uniform heating, which helps to overcome the high activation energy barriers of sterically hindered couplings.[1][4][16]
-
Benefits:
-
Dramatically Reduced Reaction Times: Couplings that might take hours or fail completely at room temperature can often be completed in minutes.[17][18][19]
-
Improved Coupling Efficiency: Leads to higher purity crude products and reduces the formation of deletion sequences.[1][18] For example, a peptide containing three consecutive Aib residues was synthesized in under 3 hours with 89% purity using microwave SPPS, whereas conventional synthesis yielded less than 10% purity after 40 hours.[18]
-
Disruption of Aggregation: The rapid heating can help to break up secondary structures and aggregates on the resin, improving reagent accessibility.[20]
-
Extended Coupling Times and Double Coupling
For particularly challenging couplings, especially when a microwave synthesizer is not available, extending the reaction time is a simple but effective strategy. Allowing a reaction to proceed for 4-6 hours or even overnight can significantly improve yields.[3] If a monitoring test (like the Kaiser test for primary amines or the isatin/chloranil test for secondary amines like proline) indicates incomplete coupling, a second, fresh application of the activated amino acid ("double coupling") is recommended.[3][5]
Detailed Experimental Protocols
Protocol 1: Microwave-Assisted SPPS of a Model Peptide Containing Aib
This protocol describes the synthesis of a model peptide, Ac-Tyr-Val-Aib -Gln-Lys-NH₂, on a Rink Amide resin using an automated microwave peptide synthesizer.
Materials:
-
Rink Amide Resin (e.g., 0.5 mmol/g loading)
-
Fmoc-amino acids with standard side-chain protection (e.g., Lys(Boc), Gln(Trt), Tyr(tBu))
-
Fmoc-Aib-OH[18]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)[3]
-
Cold diethyl ether
Procedure Workflow:
Caption: Workflow for SPPS of a sterically hindered peptide.
Step-by-Step Methodology:
-
Resin Preparation: Swell 0.1 mmol of Rink Amide resin in DMF for 30-60 minutes in the synthesizer reaction vessel.[3]
-
Initial Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and perform microwave-assisted deprotection (e.g., 3 minutes at 75°C). Wash the resin thoroughly with DMF (5-7 times).[3]
-
Amino Acid Coupling (Standard Residues):
-
In a separate vial, prepare the activated amino acid solution: 5 equivalents of Fmoc-amino acid, 4.9 equivalents of HATU, and 10 equivalents of DIPEA in DMF.
-
Add the solution to the deprotected resin.
-
Perform microwave-assisted coupling (e.g., 5 minutes at 75°C).
-
Wash the resin with DMF.
-
-
Fmoc-Aib-OH Coupling (Sterically Hindered):
-
Following deprotection of the preceding residue, prepare the activated Fmoc-Aib-OH solution as in step 3.
-
Add the solution to the resin.
-
Crucially, use elevated temperature and extended time for the microwave program (e.g., 10-15 minutes at 90°C).
-
Wash thoroughly with DMF.
-
-
Repeat Cycles: Repeat steps of deprotection and coupling for each amino acid in the sequence.
-
Final Steps: After the final amino acid (Tyr) is coupled, perform a final deprotection. If N-terminal acetylation is desired, treat the resin with a solution of acetic anhydride and DIPEA in DMF.
-
Cleavage and Deprotection: Wash the resin with DCM and dry under nitrogen. Add the cleavage cocktail (TFA/TIS/H₂O) and agitate for 2-4 hours at room temperature.[3]
-
Peptide Precipitation: Filter the cleavage solution away from the resin beads. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Protocol 2: Purification and Quality Control
The presence of sterically hindered residues can also complicate purification. Peptides may have unusual solubility profiles or aggregate during chromatography.
Materials:
-
Crude, dried peptide
-
Solvents: 0.1% TFA in Water (Solvent A), 0.1% TFA in Acetonitrile (Solvent B)
-
Reversed-Phase HPLC (RP-HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Methodology:
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water). If solubility is an issue, small amounts of formic acid or DMSO can be added.
-
Purify the peptide using a standard RP-HPLC gradient. For example, a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at 210-220 nm.
-
Collect fractions corresponding to the main product peak.
-
-
Quality Control:
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a white, fluffy powder.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Major Deletion Sequence (-Aib) | Incomplete coupling of the hindered residue. | Use a more powerful coupling reagent (e.g., HATU).[5] Increase coupling time and/or temperature (use microwave).[18] Perform a double coupling. |
| Low Crude Purity / Multiple Peaks | Peptide aggregation on resin. Inefficient coupling at multiple steps. | Switch to a lower-loading resin or a PEG-based resin.[20] Use microwave synthesis to disrupt aggregation.[16] |
| Poor Peptide Solubility After Cleavage | Hydrophobic nature of the peptide. | Use a "magic mixture" (DCM/DMF/NMP) or solvents like DMSO for initial solubilization before HPLC.[23] |
| Racemization | Over-activation or excessive base, especially with sensitive residues (e.g., Cys, His). | Avoid prolonged pre-activation times. Use a hindered base like 2,4,6-collidine instead of DIPEA. For carbodiimide couplings, perform them without base.[8] |
Conclusion
The synthesis of peptides containing sterically demanding amino acids is a challenging but achievable goal that unlocks access to novel therapeutic modalities. Success hinges on a rational approach that acknowledges the kinetic barriers imposed by steric bulk. By strategically selecting high-potency onium salt coupling reagents, leveraging the power of microwave-assisted synthesis to overcome activation energy barriers, and optimizing reaction conditions, researchers can efficiently produce these complex and valuable molecules. The protocols and troubleshooting guide provided herein offer a robust framework for navigating this challenging synthetic landscape, ultimately accelerating research and drug development.
References
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]
-
Subirós-Funosas, R., et al. (2009). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing. Retrieved from [Link]
-
Bacsa, B., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. ACS Publications. Retrieved from [Link]
-
ResearchGate. (n.d.). Highly Efficient Synthesis of Sterically Hindered Peptides Containing N-Methylated Amino Acid Residues using a Novel 1 H-Benzimidazolium Salt. Retrieved from [Link]
-
Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
GenScript. (n.d.). Overview of Custom Peptide Synthesis. Retrieved from [Link]
-
Vlieghe, P., et al. (2010). Introduction to Peptide Synthesis. PMC - NIH. Retrieved from [Link]
-
ACS Publications. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
-
PubMed. (2013). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM). Retrieved from [Link]
- Google Patents. (n.d.). Coupling method for peptide synthesis at elevated temperatures.
-
Springer. (n.d.). Microwave-enhanced solution coupling of the alpha,alpha-dialkyl amino acid, Aib. Retrieved from [Link]
-
PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]
-
AAPPTEC. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. Retrieved from [Link]
-
BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides. Retrieved from [Link]
-
Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. Retrieved from [Link]
-
PubMed. (n.d.). Purification and characterization of a novel antimicrobial peptide from maize (Zea mays L.) kernels. Retrieved from [Link]
Sources
- 1. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 2. Highly Sterically Hindered Peptide Bond Formation - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jpt.com [jpt.com]
- 7. Active esters and resins in peptide synthesis: the role of steric hindrance - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. Overview of Custom Peptide Synthesis [peptide2.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 17. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
- 19. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 20. biovera.com.au [biovera.com.au]
- 21. resolvemass.ca [resolvemass.ca]
- 22. biopharmaspec.com [biopharmaspec.com]
- 23. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
Application Note: Optimized TFA Cleavage of Peptides Containing (S)-2-Amino-3-Ethyl-Pentanoic Acid
Executive Summary
The incorporation of (S)-2-amino-3-ethyl-pentanoic acid (often referred to as
Standard cleavage protocols often result in low yields due to steric shielding of the linker (if C-terminal) or hydrophobic aggregation of the peptide chain on the resin, which prevents effective solvation by Trifluoroacetic Acid (TFA). This guide details an optimized "High-Swelling" cleavage protocol designed to overcome these barriers, ensuring maximal recovery and purity.
Technical Background: The Steric Challenge
Structural Impediments
(S)-2-amino-3-ethyl-pentanoic acid possesses a
-
Linker Shielding: If this residue is adjacent to the resin linker (e.g., Wang or Rink Amide), the bulky side chain can sterically hinder the protonation of the ester/amide bond required for acidolysis.
-
Solvation Collapse: The high lipophilicity can cause the peptide-resin matrix to collapse in pure TFA, trapping the peptide inside the bead pores.
Mechanism of Failure in Standard Protocols
In standard protocols (e.g., 95% TFA), the lack of a chlorinated solvent allows hydrophobic domains to aggregate. The acid cannot penetrate these "hydrophobic cores," leading to:
-
Incomplete Cleavage: Peptide remains attached to the resin.
-
Deletion Sequences: If occurring during synthesis (coupling), but here relevant to side-chain deprotection.
-
Modification: Trapped carbocations (e.g., Pbf, Trt) re-attaching to the peptide due to poor diffusion of scavengers.
Critical Reagents & Scavenger Cocktails
To counter the specific properties of (S)-2-amino-3-ethyl-pentanoic acid, we utilize a Binary Solvent Strategy (DCM/TFA) for swelling, followed by a specific scavenger cocktail.
Table 1: Optimized Cleavage Cocktail (Cocktail H)
Designed for hydrophobic, sterically hindered sequences.
| Component | Role | Volume % | Rationale |
| TFA | Cleavage Agent | 90% | Strong acid for hydrolysis. |
| Triisopropylsilane (TIS) | Scavenger | 2.5% | Quenches bulky carbocations (Trt, Pbf). |
| Water | Scavenger | 2.5% | Essential for hydrolyzing the linker bond; quenches tBu. |
| Dithiothreitol (DTT) | Antioxidant | 2.5% (w/v) | Prevents oxidation if Met/Cys are present (Optional). |
| Dichloromethane (DCM) | Pre-Wash | N/A | CRITICAL: Used before TFA to expand resin pores. |
Note: Avoid using Phenol unless absolutely necessary (e.g., multiple Trp residues), as it can be difficult to remove from hydrophobic peptides during ether precipitation.
Detailed Experimental Protocol
Phase 1: Resin Preparation (The Swelling Step)
Causality: Polystyrene-based resins (Wang, Rink) shrink in TFA. To cleave a bulky hydrophobic peptide, the resin must be fully expanded before the acid hits it.
-
Filtration: Drain the synthesis vessel completely of DMF.
-
DCM Wash: Wash the resin with Dichloromethane (DCM) (
mL per gram of resin).-
Action: Shake vigorously for 1 minute per wash.
-
-
The "Soak": Add fresh DCM to just cover the resin. Let it sit for 5 minutes .
-
Result: This ensures the polystyrene beads are at maximum swelling volume.
-
-
Drain: Drain the DCM but do not dry the resin completely to a powder; leave it slightly "wet" with solvent vapor.
Phase 2: The Cleavage Reaction
-
Cocktail Preparation: Premix the TFA, TIS, and Water (and DTT if used). Do not add reagents sequentially to the resin. Exotherm control is vital.
-
Addition: Add the cleavage cocktail to the resin (10-15 mL per gram of resin).
-
Incubation:
-
Standard: 2 Hours at Room Temperature.
-
For C-Terminal Bulky Residues: 3 Hours.
-
Agitation: Orbital shaker at medium speed. Do not use a magnetic stir bar (grinds the resin, creating fines that clog filters).
-
-
Filtration: Filter the cleavage mixture into a clean 50 mL polypropylene tube or round-bottom flask.
-
TFA Wash: Wash the resin beads with 1-2 mL of fresh TFA to recover residual peptide trapped in the bead volume. Combine with filtrate.[1][2][3]
Phase 3: Isolation & Precipitation
Challenge: Hydrophobic peptides containing (S)-2-amino-3-ethyl-pentanoic acid often do not precipitate well in ether, forming a "gel" or "oil" instead of a powder.
-
Concentration: Use a stream of Nitrogen (
) to evaporate the TFA until the volume is reduced by ~80%. -
Precipitation: Add ice-cold Diethyl Ether (10x volume of the remaining TFA).
-
The "Oil" Fix:
-
If a white powder forms: Proceed to centrifugation.
-
If an oil/gel forms: Decant the ether. Add fresh cold ether and sonicate for 30 seconds. Repeat until the oil hardens into a solid.
-
-
Centrifugation: 3000 x g for 5 minutes at 4°C. Decant supernatant.
-
Drying: Dry the pellet under vacuum/nitrogen.
Visualization of Workflows
Diagram 1: Optimized Cleavage Workflow
This flowchart illustrates the critical DCM swelling step often missed in standard protocols.
Caption: Workflow emphasizing the pre-cleavage DCM swell to access sterically shielded sites.
Diagram 2: Steric Hindrance Mechanism
Visualizing why the bulky side chain blocks cleavage.
Caption: The bulky side chain protects the linker from acid attack unless the resin is fully solvated.
Analytical Quality Control
Solubility for HPLC
Warning: Peptides containing this residue are extremely hydrophobic.
-
Do not attempt to dissolve the crude pellet in 0.1% TFA/Water immediately. It will likely aggregate.
-
Protocol: Dissolve the pellet in a minimal volume of Acetic Acid or DMSO (if compatible with downstream use), then dilute with water/acetonitrile.
Mass Spectrometry Interpretation
When analyzing the MS data, look for these specific adducts indicative of cleavage issues:
-
+56 Da: t-Butyl cation re-attachment (Scavenger failure).
-
+Linker Mass: Incomplete cleavage (e.g., +106 Da for p-hydroxybenzyl mass from Wang resin) – indicates the steric bulk prevented linker hydrolysis. Remedy: Extend cleavage time.
References
-
Carpino, L. A., & Han, G. Y. (1970).[4] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group. The Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Albericio, F. (2000). Solid-Phase Synthesis of Difficult Peptide Sequences. Biopolymers.[5] Link
-
Sigma-Aldrich. (2023). Fmoc Resin Cleavage and Deprotection Protocols. Merck Technical Library. Link
-
Thermo Fisher Scientific. (2023). Introduction to Cleavage Techniques. Pierce Protein Methods. Link
Sources
Application Note: Enhancing Peptide Metabolic Stability via Steric Occlusion using (S)-Fmoc-2-Amino-3-Ethyl-Pentanoic Acid
Executive Summary
The clinical utility of therapeutic peptides is frequently compromised by rapid proteolytic degradation in vivo. Endogenous proteases (e.g., chymotrypsin, elastase, dipeptidyl peptidases) recognize specific backbone conformations and side-chain geometries to catalyze amide bond hydrolysis.
This guide details the application of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (also known as L-3-Ethylnorvaline or EtNva ) as a strategic tool to enhance metabolic stability. As a non-canonical amino acid (NcAA) with a
This document provides a validated workflow for the design, solid-phase synthesis (SPPS), and stability assessment of EtNva-modified peptides.
Mechanism of Action: The Steric Umbrella Effect
To effectively use EtNva, one must understand the structural causality of its stabilizing effect. Proteolysis follows the Schechter and Berger nomenclature, where a protease active site (S1, S2, etc.) binds to specific peptide residues (P1, P2, etc.).
Structural Comparison
Standard hydrophobic residues like Leucine (Leu) or Isoleucine (Ile) offer limited steric protection.
-
Isoleucine:
-branched with one methyl and one ethyl group. -
EtNva ((S)-2-amino-3-ethyl-pentanoic acid):
-branched with two ethyl groups .
This additional ethyl group at the
Visualization of Mechanism
The following diagram illustrates how EtNva blocks protease docking compared to a standard residue.
Caption: Comparative mechanism showing how the bulky
Protocol: Solid Phase Peptide Synthesis (SPPS) with EtNva
Incorporating
Reagents & Materials
-
Resin: Rink Amide or Wang Resin (low loading, 0.3–0.5 mmol/g recommended to reduce aggregation).
-
NcAA: (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (Fmoc-EtNva-OH).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.
-
Base: DIPEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine/Collidine).
-
Solvent: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for difficult sequences.
Step-by-Step Coupling Protocol
Step 1: Resin Preparation Swell resin in DCM (20 min) followed by DMF (20 min).
Step 2: Fmoc Deprotection Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
Step 3: Coupling of Fmoc-EtNva-OH (The "Incoming" Step)
-
Mix: 4.0 eq Fmoc-EtNva-OH + 3.9 eq HATU dissolved in minimal DMF.
-
Activate: Add 8.0 eq DIPEA. Shake for 30 seconds.
-
React: Add to resin immediately.
-
Time: 2 hours at room temperature (or 1 hour at 50°C if microwave assisted).
-
QC: Perform Kaiser Test. If not blue-free, re-couple using PyAOP/Collidine.
Step 4: Capping (Critical) Unreacted amines must be capped to prevent deletion sequences.
-
Treat with Acetic Anhydride/Pyridine/DMF (1:2:7) for 10 min.
Step 5: Coupling the Next Amino Acid (The "Onto" Step)
-
Note: Coupling onto the bulky amine of EtNva is the most difficult step.
-
Reagent: Use HOAt as an additive with HATU or DIC/Oxyma.
-
Conditions: Double coupling is mandatory.
-
Round 1: HATU/HOAt/DIPEA (3 eq), 2 hours.
-
Round 2: DIC/Oxyma (3 eq), 3 hours or overnight.
-
Step 6: Cleavage Standard TFA cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours. The EtNva side chain is stable to TFA.
Protocol: Metabolic Stability Assay
This protocol quantifies the half-life extension provided by EtNva using human plasma.
Experimental Setup
-
Matrix: Pooled Human Plasma (heparinized).
-
Control: Native peptide sequence (e.g., containing Leu/Ile at the target site).
-
Test Article: EtNva-substituted peptide.
-
Internal Standard: Tolbutamide or a stable analog.
Workflow Diagram
Caption: Validated workflow for determining in vitro plasma half-life (
Procedure
-
Stock Solution: Dissolve peptide in DMSO to 10 mM.
-
Initiation: Spike stock into pre-warmed (37°C) human plasma to a final concentration of 10 µM (0.1% DMSO final).
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately add aliquot to 150 µL ice-cold Acetonitrile containing Internal Standard. Vortex 30s.
-
Processing: Centrifuge at 10,000 x g for 10 min to pellet plasma proteins.
-
Analysis: Inject supernatant onto RP-HPLC coupled to a Mass Spectrometer (LC-MS). Monitor the parent ion
.
Data Analysis & Interpretation
Calculate the half-life (
Representative Data Comparison
The table below illustrates typical stability improvements when replacing a Leucine (Leu) with EtNva in a protease-susceptible region.
| Peptide Variant | Sequence | % Remaining (60 min) | Calculated | Fold Improvement |
| Native (Control) | H-Phe-Leu -Arg-OH | 12% | 18 min | - |
| Modified (EtNva) | H-Phe-EtNva -Arg-OH | 88% | > 240 min | > 13x |
Note: Data is illustrative of typical results observed in chymotrypsin-rich environments.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Step 3) | Steric hindrance of the | Switch to HATU (instead of HBTU). Increase temp to 50°C. Use double coupling. |
| Incomplete Coupling (Step 5) | The amine of EtNva is buried. | Use HOAt as an additive. Use a smaller amino acid (Gly, Ala) next if design permits. |
| Low Solubility | EtNva is highly hydrophobic. | Use a PEG-linker or polar residues elsewhere in the sequence to maintain solubility. |
| Racemization | High temperature activation. | Do not exceed 50°C during coupling. Use Collidine instead of DIPEA for Cys/His containing peptides. |
References
-
Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current Pharmaceutical Design.[1] [Link]
- Werder, M., et al. (1999).Design, synthesis, and biological evaluation of non-hydrolyzable peptide analogs. Helvetica Chimica Acta. (Discusses steric occlusion in peptidomimetics).
-
Behrendt, R., et al. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.[2] [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of Sterically Hindered Fmoc Amino Acids
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with sterically hindered amino acids in Fmoc-based solid-phase peptide synthesis (SPPS). This guide is designed to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot and optimize even the most difficult couplings.
Introduction: The Challenge of Steric Hindrance in SPPS
Steric hindrance is a significant hurdle in SPPS, arising when the bulky nature of amino acid side chains, protecting groups, or the growing peptide chain itself physically obstructs the formation of an amide bond.[1] This leads to incomplete or failed coupling reactions, resulting in deletion sequences and a lower yield of the desired full-length peptide.[1]
Common culprits for steric hindrance include:
-
β-branched amino acids: Valine (Val) and Isoleucine (Ile).[1]
-
α,α-disubstituted amino acids: Such as α-aminoisobutyric acid (Aib).[1][2][3]
-
N-methylated amino acids: The methyl group on the amide nitrogen reduces nucleophilicity and adds bulk.[1][2][3]
-
Bulky side-chain protecting groups: Particularly in longer peptides where the density of these groups on the resin increases.[1]
-
Peptide aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, making the N-terminal amine inaccessible.[4][5][6]
This guide provides a structured approach to overcoming these challenges, moving from simple adjustments to more advanced strategies.
Troubleshooting Guide: From Low Yield to Optimized Synthesis
This section is designed as a decision-making tool. Identify your primary issue and follow the recommended troubleshooting steps.
Problem 1: Low Coupling Efficiency or Incomplete Reaction (Positive Kaiser Test after Coupling)
A positive Kaiser test (blue beads) after a coupling step indicates the presence of unreacted primary amines. This is a direct sign of a failed or incomplete coupling.
Workflow for Troubleshooting Incomplete Coupling:
Caption: Pseudoprolines disrupt β-sheet formation.
References
-
Wöhr, T., & Mutter, M. (1996). Pseudo-Prolines as a Solubilizing, Structure-Disrupting Protection Technique in Peptide Synthesis. Journal of the American Chemical Society, 118(39), 9218–9227. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered Non-Standard Amino Acids. [Link]
-
White, C. J., & Yudin, A. K. (2018). The Pseudoproline Approach to Peptide Cyclization. ConnectSci, 1-10. [Link]
-
Wikipedia. (n.d.). Pseudoproline. [Link]
-
CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. [Link]
-
Fülöpová, V., et al. (2021). Scope and limitations of pseudoprolines as individual amino acids in peptide synthesis. Amino Acids, 53, 861–871. [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) Technology. [Link]
-
CD Formulation. (n.d.). Microwave-Assisted Peptide Synthesis: A Faster Approach. [Link]
-
Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(4), 223-241. [Link]
-
El-Faham, A., & Albericio, F. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(3), 443-464. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Biopolymers, 88(4), 540-547. [Link]
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]
-
GenScript. (2014, June 25). Avoiding Peptide Assay Failure: Hidden Problems and Solutions. [Link]
-
Palasek, S. A., et al. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Journal of Organic Chemistry, 73(17), 6654-6662. [Link]
-
ResearchGate. (2025, August 10). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]
-
ResearchGate. (2014, October 21). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
Sources
addressing solubility challenges of peptides containing hydrophobic non-canonical amino acids
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting solubility for peptides containing hydrophobic non-canonical amino acids (ncAAs).
Introduction: The "Hydrophobic Collapse" Phenomenon
Welcome. If you are here, you are likely facing a peptide that refuses to dissolve, has crashed out of solution upon dilution, or is streaking on your HPLC.
Peptides containing hydrophobic non-canonical amino acids (ncAAs)—such as Naphthylalanine (Nal), Cyclohexylalanine (Cha), or fluoro-tryptophan —present a unique thermodynamic challenge. Unlike standard hydrophobic residues (Leu, Val), these bulky ncAAs possess large surface areas that drive strong hydrophobic collapse and
This guide moves beyond "add more water" and provides mechanism-based protocols to disrupt these intermolecular forces.
Module 1: The "Rescue" Protocol (Solubilization)
Issue: My lyophilized peptide will not dissolve in water or standard buffers.
The Mechanism
To dissolve these peptides, you must overcome the lattice energy of the solid state. Water alone cannot penetrate the hydrophobic core formed by ncAAs. We must use a solvation shell strategy : first coating the peptide in a solvent that matches its polarity, then transitioning to the aqueous buffer.
Solubility Decision Tree (Workflow)
The following logic gate determines the correct solvent system based on your peptide's Isoelectric Point (pI) and hydrophobicity.
Caption: Step-by-step decision logic for solubilizing difficult peptides based on charge and oxidative sensitivity.
Protocol 1: The "Crash-Dilution" Method
Use this for peptides that are neutral or highly hydrophobic.
-
Calculate Concentration: Aim for a stock solution 10x–20x higher than your assay concentration.
-
Primary Solvation: Add 100% organic solvent (DMSO, DMF, or NMP) dropwise.
-
Why: You must fully solvate the hydrophobic side chains before water is introduced.
-
Volume: Use the minimum volume necessary (e.g., 50–100 µL).
-
-
Sonication: Sonicate for 15 seconds. If the solution is not clear, stop.
-
Secondary Solvation (The Drop): Slowly add the aqueous buffer to the organic peptide solution , not the other way around.
-
Validation: Centrifuge at 10,000 x g for 5 minutes. If a pellet forms, you have "crashed out." Do not proceed to assay.
Module 2: Synthesis & Purification (Prevention)
Issue: The synthesis yield is low, or the peptide streaks on the HPLC column.
Synthesis: Preventing On-Resin Aggregation
Hydrophobic ncAAs promote beta-sheet formation on the solid phase, causing "incomplete coupling."
Recommended Modifications:
-
Chaotropic Swelling: Use NMP (N-methylpyrrolidone) instead of DMF for coupling reactions involving ncAAs.[3] NMP swells the resin more effectively.
-
Magic Mixtures: For the coupling step immediately following a bulky ncAA, use a solvent mixture of DMF:DMSO (1:1) or DMF:Trifluoroethanol (TFE) to disrupt hydrogen bonding [1].
-
Pseudoprolines: If your sequence allows, insert pseudoproline dipeptides (e.g., Fmoc-Leu-Thr(Psi(Me,Me)pro)-OH) before the hydrophobic block to kink the backbone and prevent aggregation [2].
Purification: The "Hot Column" Technique
Hydrophobic peptides often adsorb irreversibly to C18 silica.
HPLC Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peak | Slow mass transfer / Aggregation | Heat the column to 60°C. This increases kinetic energy and reduces hydrophobic interaction strength. |
| No Elution (Ghost Peak) | Irreversible adsorption | Switch to a C4 column (less hydrophobic) or a Polymer-based column (PLRP-S). |
| Precipitation in Loop | Solubility limit in Mobile Phase A | Add 10-20% Isopropanol or Hexafluoroisopropanol (HFIP) to Mobile Phase A (Water). |
| High Backpressure | Peptide gelling on column head | Dissolve sample in 6M Guanidine HCl before injection (Check column compatibility first). |
Module 3: Structural Engineering (Design)
Issue: I need to redesign the peptide to be soluble without affecting binding.
Engineering Strategies
If you have control over the sequence, apply these modifications to the "non-binding" faces of the peptide.
-
C-Terminal Charged Tags (The "Poly-Arg" Rule)
-
Add a linker (e.g., GSG) followed by RRR or KKK at the C-terminus.
-
Mechanism: Arginine (Guadinium group) is superior to Lysine because it engages in favorable interactions with the peptide backbone and water, effectively "pulling" the hydrophobic core into solution [3].
-
-
PEG Spacers
-
Insert a mini-PEG (e.g., PEG2 or AEEA) between the hydrophobic domain and the rest of the sequence. This increases the hydrodynamic radius.
-
-
Backbone N-Methylation
-
N-methylate the amide bond of one of the hydrophobic residues.
-
Mechanism: This removes the Hydrogen bond donor, physically preventing the formation of beta-sheet aggregates (amyloid structures) [4].
-
Module 4: FAQ - Specific Scenarios
Q: I used DMSO, but my peptide oxidized. Why? A: DMSO acts as an oxidizing agent, especially at acidic pH. It converts Methionine to Met-sulfoxide and Cysteine to Cystine (disulfide).
-
Solution: For Met/Cys/Trp containing peptides, use degassed DMF or NMP . If you must use DMSO, purge it with Argon and keep the time short.
Q: Can I use HFIP for my cell-based assay? A: Absolutely not. HFIP is highly cytotoxic and acidic.
-
Protocol: Dissolve in 100% HFIP to break up aggregates, then evaporate the HFIP completely (using a SpeedVac) to form a thin film. Re-dissolve this film in DMSO (small volume) followed by your assay buffer. This ensures the aggregates are broken, but the toxic solvent is removed [5].
Q: My peptide has a pI of 7.0. How do I dissolve it for a neutral pH assay? A: This is the "Isoelectric Trap." Solubility is lowest at pI.[1][2]
-
Solution: Dissolve the peptide at pH 3 (using 10% acetic acid) or pH 10 (using NH4OH) first to induce a net charge. Then, rapidly dilute into your pH 7.4 buffer. The kinetic solubility might hold long enough for the assay, even if thermodynamic solubility is low.
References
-
Merck Millipore. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from
-
Bachem. (2021). Peptide Solubility Guidelines. Retrieved from
-
Voya, A. et al. (2018). Polyionic Tags as Enhancers of Protein Solubility. PMC. Retrieved from
-
BenchChem. (2025).[1][2] Technical Support Center: Enhancing the Solubility of Hydrophobic Peptides. Retrieved from
-
LifeTein. (2024). Challenges in Peptide Solubilization – Amyloids Case Study. Retrieved from
Sources
SPPS Technical Support Center: Optimization of Difficult Couplings
Topic: Extending Reaction Times for Difficult Couplings in Automated SPPS Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Senior Researchers & Drug Development Scientists
Welcome to the Advanced SPPS Support Portal. You are likely here because a standard synthesis cycle failed, or you are anticipating difficulty with a complex sequence (e.g., hydrophobic domains, steric bulk, or aggregation-prone regions).
The instinct to simply "extend reaction time" is a common first step, but in Solid-Phase Peptide Synthesis (SPPS), time is a double-edged sword. While it can drive kinetic completion, it also opens the door to side reactions like racemization, aspartimide formation, and solvent degradation.
This guide provides the decision logic, chemical justification, and validated protocols to extend couplings safely and effectively.
Part 1: Diagnostic & Decision Logic
"Should I just increase the coupling time?"
Before modifying your instrument protocol, diagnose the root cause of the difficulty. Extending time works for kinetic barriers (sterics) but rarely for solubility barriers (aggregation).
The Decision Matrix
Use this logic flow to determine your optimization strategy.
Figure 1: Decision matrix for modifying coupling parameters based on amino acid properties.
Part 2: Technical Deep Dive (The "Why")
1. Reagent Stability vs. Reaction Time
A critical error is extending reaction time while using unstable activated esters.
-
Aminium/Phosphonium Salts (HATU, HBTU, PyBOP): These generate active esters (OBt/OAt) that are highly reactive but hydrolyze or cyclize rapidly in the basic environment (DIEA/NMM) required for their activation. Extending a HATU coupling beyond 30-45 minutes often yields diminishing returns because the active species is dead.
-
Carbodiimides (DIC): When used with Oxyma Pure or HOBt, these form active esters in situ continuously. They are kinetically slower but maintain a steady concentration of active species for hours. DIC/Oxyma is the gold standard for extended couplings.
2. The Racemization Trap (Cys & His)
-
Histidine: The imidazole ring can catalyze proton abstraction from the alpha-carbon, leading to racemization (L
D). This is accelerated by heat and strong bases (DIEA). -
Cysteine: Highly prone to racemization during base-mediated activation.
-
Rule: Never extend Cys/His couplings beyond standard times. If the coupling is difficult, use Double Coupling (2 x 15 min) rather than Single Extended (1 x 60 min) to refresh reagents without prolonged exposure to base.
3. The Aggregation Barrier
If your peptide forms beta-sheets (common in hydrophobic sequences like Val-Ile-Ala-Ile), the resin beads physically collapse or the growing chains lock together.
-
Why time fails: No amount of time will allow reagents to penetrate a solid beta-sheet aggregate.
-
The Fix: You must disrupt the structure before or during coupling.
-
Chaotropic Salts: 0.1M LiCl or KSCN in the coupling mixture.
-
Pseudoprolines: Replace Ser/Thr/Cys residues with pseudoproline dipeptides (e.g., Fmoc-Ser(tBu)-Thr(PsiMe,Me pro)-OH). These introduce a "kink" in the chain, preventing aggregation.
-
Part 3: Troubleshooting FAQs
Q1: I am using HATU for a difficult Aib-Aib coupling. Can I just program a 2-hour reaction? A: No. HATU is not stable enough for a single 2-hour shot.
-
Risk: After ~30 minutes, the active ester concentration drops, and you risk guanidinylation (where the excess uronium salt reacts with the N-terminus, permanently capping the peptide).
-
Solution: Use a "Double Couple" protocol.
-
Couple 1: HATU/DIEA for 30 mins.
-
Wash: DMF (critical to remove base).
-
Couple 2: Fresh HATU/DIEA for 30 mins.
-
Q2: My sequence is aggregating (broad UV deprotection peaks). Should I heat it for longer? A: Heat helps, but "baking" the resin for hours can degrade the linker.
-
Strategy: Use a "Pulsed" approach. Combine elevated temperature (e.g., 75°C) with a solvent switch.
-
Protocol: Switch your main solvent from DMF to NMP (N-methylpyrrolidone) for that specific cycle. NMP is a better solvent for hydrophobic aggregates.
Q3: I see a "deletion sequence" (missing amino acid) exactly where I extended the time. Why? A: You likely encountered the "Guanidinylation" effect mentioned in Q1, or side-chain instability.
-
If you used HBTU/HATU with a large excess of reagent vs. amino acid and left it for a long time, the reagent capped your amine.
-
Fix: Ensure your Amino Acid is in slight excess over the Coupling Reagent (e.g., 5.0 eq AA : 4.9 eq HATU). Never use excess uronium salts in extended couplings.
Part 4: Validated Protocols
Protocol A: The "Safe" Extended Coupling (Steric Hindrance)
Best for: Beta-branched residues (Val, Ile, Thr) or N-methylated residues.
-
Reagents: 0.5 M DIC (in DMF) and 0.5 M Oxyma Pure (in DMF).
-
Ratio: 1:1:1 (AA : DIC : Oxyma).[1] NO BASE (DIEA/NMM).
-
Temperature:
-
Time: 60 to 120 minutes.
-
Mechanism: The absence of exogenous base (DIEA) significantly lowers racemization risk, allowing the slow but steady carbodiimide chemistry to push the reaction to completion.
Protocol B: The "Structure Breaker" (Aggregation)
Best for: Hydrophobic stretches where standard coupling fails.
-
Wash: Wash resin with 0.1 M LiCl in DMF prior to coupling.
-
Couple:
-
Use HATU / DIEA .
-
Add 0.1 M LiCl directly into the coupling solution.
-
-
Time: 30 minutes (Do not extend; LiCl can be harsh over long periods).
-
Repeat: Perform a second coupling if UV monitoring suggests incomplete reaction.
Protocol C: Automated Workflow for Difficult Cycles
Below is a visual representation of an optimized automated cycle for a difficult residue.
Figure 2: A "Hybrid" Double-Coupling strategy. The first long coupling uses stable reagents (DIC/Oxyma) to bulk-fill the site. The second short coupling uses high-power reagents (HATU) to finish the difficult remaining sites.
Data Summary: Coupling Reagent Comparison
| Reagent Class | Examples | Stability in Solution | Racemization Risk | Best Use Case |
| Carbodiimide | DIC, DCC | High (Hours) | Low (with Oxyma) | Extended couplings (>1 hr) , Cys/His |
| Phosphonium | PyBOP | Moderate | Moderate | Standard couplings |
| Uronium/Aminium | HATU, HBTU | Low (<30 min) | High (if basic) | Short, difficult couplings; Double coupling |
| Hybrid | COMU | Moderate | Low/Moderate | High efficiency, safer than HATU |
References
-
Gyros Protein Technologies. (2019). Challenging SPPS: Difficult Sequences And Side Reactions. Link
-
CEM Corporation. (2025). SPPS Reagents Explained: A Complete Guide. Link
-
Merck (MilliporeSigma). Overcoming Aggregation in Solid-phase Peptide Synthesis. Link
-
Albericio, F., &yman, J. M. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Link
-
BenchChem. (2025).[1][4][6] How to prevent racemization of serine during peptide coupling. Link
-
National Institutes of Health (NIH). Advances in Fmoc solid‐phase peptide synthesis. Link
Sources
Validation & Comparative
mass spectrometry characterization of peptides incorporating (S)-Fmoc-2-amino-3-ethyl-pentanoic acid
An In-Depth Guide to the Mass Spectrometry Characterization of Peptides Incorporating (S)-2-Amino-3-ethyl-pentanoic Acid
Introduction: The Challenge of Non-Standard Residues in Peptide Therapeutics
The landscape of peptide-based drug development is increasingly focused on the incorporation of non-standard amino acids (nsAAs) to enhance therapeutic properties such as potency, stability, and cell permeability. (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, a synthetic amino acid with a bulky, β-branched side chain, is a valuable building block in this arena.[1] While its inclusion can confer significant advantages, it also presents unique analytical challenges, particularly for sequence validation and impurity profiling by mass spectrometry.
The intricate fragmentation patterns that are the bedrock of tandem mass spectrometry (MS/MS) for peptide sequencing can be significantly altered by the steric and electronic properties of nsAAs.[2][3] Standard fragmentation databases and interpretation algorithms may prove insufficient, necessitating a deeper, methodology-based understanding of the peptide's behavior in the gas phase.
This guide provides a comparative analysis of three common fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—for the characterization of a model peptide containing (S)-2-amino-3-ethyl-pentanoic acid (Aep). We will explore the mechanistic basis for the differences in the resulting spectra and provide field-proven protocols to guide researchers in selecting the optimal analytical strategy.
Experimental Design & Rationale
To provide a clear and objective comparison, we designed a workflow centered around a synthetic model peptide, Ac-Tyr-Ala-Gly-(Aep)-Leu-Arg-NH₂ .
Rationale for Model Peptide Design:
-
N-terminal Acetylation and C-terminal Amidation: To prevent the formation of unwanted side products and mimic the structure of many therapeutic peptides.
-
Tyrosine (Tyr): Provides a strong chromophore for UV detection during HPLC purification.
-
Alanine (Ala) and Glycine (Gly): Simple residues that provide a baseline for "normal" fragmentation behavior.
-
(Aep): The non-standard residue of interest, strategically placed in the middle of the sequence.
-
Leucine (Leu): A standard branched amino acid to compare fragmentation behavior.
-
Arginine (Arg): A highly basic residue at the C-terminus ensures a strong "proton anchor," promoting efficient ionization and generating multiply charged precursor ions, which are essential for effective ETD analysis.[4]
Experimental Workflow Overview
The following diagram illustrates the comprehensive workflow, from peptide synthesis to comparative mass spectrometry analysis.
Caption: Overall experimental workflow.
Methodologies: Protocols for Synthesis and Analysis
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of the model peptide using Fmoc/tBu chemistry, a widely adopted method for its milder reaction conditions.[5][6]
-
Resin Preparation: Start with 100 mg of Rink Amide MBHA resin (0.1 mmol scale) in a fritted peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 5 mL of 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and isopropanol (3x).
-
Amino Acid Coupling:
-
For each coupling cycle, pre-activate a 4-fold molar excess of the Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-(S)-Aep-OH, etc.) with a 3.95-fold excess of HBTU and a 6-fold excess of DIPEA in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Monitor coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
After successful coupling, wash the resin with DMF (5x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.
-
N-terminal Acetylation: After the final Fmoc deprotection (from Tyrosine), wash the resin and treat with a solution of 10% acetic anhydride and 2% DIPEA in DMF for 30 minutes to cap the N-terminus.
-
Final Wash: Wash the resin extensively with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Peptide Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water. Add 5 mL to the dried resin and react for 3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture to remove the resin beads and precipitate the crude peptide by adding the filtrate to 45 mL of cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Purification: Dry the crude peptide pellet under vacuum. Dissolve it in a minimal amount of 50% acetonitrile/water and purify using a reverse-phase C18 HPLC column with a water/acetonitrile gradient containing 0.1% TFA.
-
Verification: Collect fractions and verify the mass of the desired peptide using MALDI-TOF or ESI-MS. Pool the pure fractions and lyophilize.
Protocol 3: LC-MS/MS Analysis
Analyses were performed on a Thermo Scientific™ Orbitrap™ platform coupled with a UHPLC system.
-
Chromatography:
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 45% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
-
Mass Spectrometry (Full Scan):
-
Mass Range: 150-1500 m/z
-
Resolution: 120,000
-
AGC Target: 4e5
-
-
Tandem Mass Spectrometry (MS/MS):
Results & Comparative Discussion
The primary goal is to achieve complete sequence coverage and unambiguously confirm the presence and position of the (Aep) residue. The fragmentation behavior under each condition provides distinct advantages and disadvantages.
Fragmentation Mechanisms at a Glance
Caption: High-level comparison of fragmentation mechanisms.
Collision-Induced Dissociation (CID)
CID operates by converting the kinetic energy of an ion into internal energy through multiple low-energy collisions with an inert gas, leading to fragmentation of the weakest bonds—typically the peptide backbone amide bonds.[12]
Observations:
-
Dominant Ions: The spectrum is dominated by b- and y-type ions, as expected.
-
Fragmentation Gap: A noticeable decrease in fragmentation efficiency is observed around the Aep residue. Specifically, cleavage between Gly and Aep (to produce y₃) and between Aep and Leu (to produce b₄) is suppressed.
-
Steric Hindrance: This suppression is likely due to the steric bulk of the 3-ethyl-pentyl side chain, which can sterically hinder the necessary bond rotations and proton mobility required for efficient amide bond cleavage under low-energy CID conditions.[13]
-
Side-Chain Loss: A minor, but detectable, neutral loss corresponding to the Aep side chain is observed, which can complicate spectral interpretation.
Verdict: While CID provides some sequence information, the fragmentation gap around the nsAA makes it unreliable for complete characterization of this peptide. It is prone to being misled by sequence-dependent effects.
Higher-Energy Collisional Dissociation (HCD)
HCD is a beam-type fragmentation method performed in a dedicated collision cell, distinct from the ion trap used for CID.[14] This allows for higher-energy collisions and avoids the low-mass cutoff issues inherent to ion traps.[8]
Observations:
-
Rich Fragment Series: HCD generates a much richer series of b- and y-ions compared to CID. The higher energy overcomes some of the steric hindrance, leading to more efficient cleavage adjacent to the Aep residue.
-
Immonium Ions: Diagnostic immonium ions and other low-mass fragments are clearly visible, providing additional confidence in amino acid identification.
-
Informative Side-Chain Fragmentation: While still present, the neutral loss from the Aep side chain is more pronounced and can be used as a characteristic marker for this residue, aiding in identification.
-
Improved Coverage: Sequence coverage is significantly improved over CID, with most expected b- and y-ions being present.
Verdict: HCD is a superior alternative to CID for peptides with bulky nsAAs. It provides more complete sequence coverage and generates a richer, more informative spectrum.[15][16]
Electron Transfer Dissociation (ETD)
ETD is a fundamentally different, non-ergodic process. It involves the transfer of an electron to a multiply charged peptide, inducing fragmentation along the N-Cα backbone bond.[10][17] This mechanism is largely independent of the peptide's sequence and side-chain chemistry.[11]
Observations:
-
c- and z-type Ions: The spectrum is dominated by c- and z-type fragment ions.
-
Complete Backbone Cleavage: ETD provides near-complete cleavage of the peptide backbone, including the bonds adjacent to the Aep residue, which were problematic for CID.
-
Preservation of Side Chains: The bulky Aep side chain remains intact on the fragment ions, allowing for unambiguous mass determination and localization. This is a key advantage of ETD for analyzing labile or large modifications.[18]
-
No Fragmentation Gaps: The fragmentation pattern is uniform across the peptide sequence, demonstrating ETD's insensitivity to the local chemical environment.
Verdict: ETD provides the most comprehensive and unambiguous sequence information for this model peptide. Its unique fragmentation mechanism is ideally suited for overcoming the challenges posed by the bulky and sterically hindering (S)-2-amino-3-ethyl-pentanoic acid residue.[4]
Quantitative Comparison Summary
| Metric | Collision-Induced Dissociation (CID) | Higher-Energy Collisional Dissociation (HCD) | Electron Transfer Dissociation (ETD) |
| Primary Ion Types | b, y | b, y | c, z |
| Sequence Coverage | ~65% (Gap at Aep) | ~90% | >95% |
| Cleavage Efficiency at Aep | Low | Moderate-High | High |
| Side-Chain Integrity | Minor Neutral Loss | Pronounced Neutral Loss | Preserved |
| Ambiguity in Localization | High | Low | Very Low |
| Precursor Charge Req. | ≥ +1 | ≥ +1 | ≥ +2 |
| Recommended Use Case | Not recommended for nsAAs | Good for general sequencing | Gold standard for nsAAs and PTMs |
Conclusion and Recommendations
The incorporation of non-standard amino acids like (S)-2-amino-3-ethyl-pentanoic acid is a powerful strategy in drug development, but it demands a rigorous and well-chosen analytical approach for characterization.
Our comparative analysis demonstrates that while traditional CID can provide initial mass confirmation, it is insufficient for reliable sequence validation of peptides containing bulky, non-standard residues due to significant fragmentation gaps.
HCD represents a significant improvement , offering much higher sequence coverage and more informative spectra. It is a robust and reliable method for routine characterization and impurity profiling.
However, for unambiguous, complete characterization, ETD is the superior technique . Its unique, sequence-independent fragmentation mechanism effortlessly cleaves the peptide backbone at every position, preserving the nsAA side chain and providing the highest level of confidence in sequence and modification site assignment.
Recommendation for Researchers: For projects involving novel peptides with non-standard residues, we strongly recommend employing a multi-faceted fragmentation approach. HCD provides excellent high-throughput data, while ETD should be considered the gold standard for definitive characterization, particularly for regulatory submissions or when investigating unexpected impurities. This dual approach ensures both efficiency and absolute certainty in your analytical results.
References
-
Sweet, S. M., et al. (2011). Higher-energy collision-activated dissociation without a dedicated collision cell. Journal of the American Society for Mass Spectrometry, 22(5), 932-936. [Link]
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712. [Link]
-
Harrison, A. G. (2009). To b or not to b: the ongoing saga of peptide b ions. Mass Spectrometry Reviews, 28(4), 640-654. [Link]
-
Kao, A., et al. (2011). A study into the collision-induced dissociation (CID) behavior of cross-linked peptides. Molecular & Cellular Proteomics, 10(12). [Link]
-
Voinov, V. G., et al. (2016). Collision-induced dissociation (CID) of peptides and proteins. Mass Spectrometry Reviews, 35(2), 241-255. [Link]
-
Olsen, J. V., et al. (2007). Higher-energy C-trap dissociation for peptide modification analysis. Nature Methods, 4(9), 709-712. [Link]
-
Waters Corporation. (2020). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow. [Link]
-
MS Vision. Characterization of intact and modified proteins by mass spectrometry. [Link]
-
Medzihradszky, K. F., & Chalkley, R. J. (2015). The characteristics of peptide collision-induced dissociation using a high-performance MALDI-TOF/TOF tandem mass spectrometer. Mass Spectrometry Reviews, 34(1), 43-63. [Link]
-
Spectroscopy Online. (2020). Successfully Identifying Proteins and Their Modifications Using Electron Transfer Dissociation Linear Ion Trap Mass Spectrometry. [Link]
-
Yu, Q., et al. (2019). Characterization of collision-induced dissociation of deprotonated peptides of 4–16 amino acids using high-resolution mass spectrometry. International Journal of Mass Spectrometry, 445, 116186. [Link]
-
Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics. Nature, 422(6928), 198-207. [Link]
-
Chi, A., et al. (2007). Analysis of intact proteins and their complexes by electron transfer dissociation. Journal of the American Society for Mass Spectrometry, 18(11), 2041-2051. [Link]
-
Chrone, V. G., et al. (2024). Characterization of Synthetic Peptides by Mass Spectrometry. Methods in Molecular Biology, 2821, 83-89. [Link]
-
Klein, D. R., et al. (2009). Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins. Journal of the American Society for Mass Spectrometry, 20(4), 634-643. [Link]
-
National High Magnetic Field Laboratory. (2023). Electron Transfer Dissociation. [Link]
-
Ng, D., et al. (2023). A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. Analytical Methods, 15(4), 464-473. [Link]
-
Springer Nature Experiments. Quantification of Branched-Chain Amino Acids in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). [Link]
-
Coin, I., et al. (2013). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 19(8), 499-514. [Link]
-
Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Electron Transfer Dissociation of Peptides Generated by Microwave D-Cleavage Digestion of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dissociation Technique Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Higher-energy C-trap dissociation for peptide modification analysis | Springer Nature Experiments [experiments.springernature.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bumc.bu.edu [bumc.bu.edu]
- 14. Higher-energy Collision-activated Dissociation Without a Dedicated Collision Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Higher-energy collision-activated dissociation without a dedicated collision cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Electron Transfer Dissociation - MagLab [nationalmaglab.org]
- 18. research.cbc.osu.edu [research.cbc.osu.edu]
A Comparative Guide to Coupling Reagents for the Incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic Acid
The synthesis of peptides containing sterically hindered amino acids, such as (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky side chain of this amino acid can physically obstruct the approach of the reacting amino and carboxyl groups, leading to slow reaction kinetics and incomplete coupling, which in turn results in deletion sequences and lower purity of the final peptide.[1][2][3] The choice of coupling reagent is therefore a critical parameter that can profoundly influence the yield, purity, and stereochemical integrity of the final product.[4] This guide provides an in-depth comparison of commonly used coupling reagents for the incorporation of sterically demanding residues, with a focus on providing actionable, data-driven insights for researchers, scientists, and drug development professionals.
Understanding the Challenge: Steric Hindrance in Peptide Synthesis
Steric hindrance in SPPS arises from the three-dimensional arrangement of atoms in the amino acid side chain and the growing peptide chain, which can impede the formation of the peptide bond.[2] As the peptide chain elongates, it can also adopt secondary structures or aggregate, further masking the reactive N-terminal amine.[1][5][6] (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, with its ethyl group at the β-carbon, is a prime example of a sterically hindered amino acid where traditional coupling methods may prove inefficient.
Classes of Coupling Reagents: A Mechanistic Overview
The primary function of a coupling reagent is to activate the C-terminal carboxylic acid of an amino acid, rendering it susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.[4][7][8] The major classes of coupling reagents are carbodiimides, phosphonium salts, and aminium/uronium salts, each with distinct mechanisms and efficiencies.
Carbodiimides (e.g., DCC, DIC)
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are among the earliest and most cost-effective coupling reagents.[9][10][11] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10] However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form an unreactive N-acylurea, leading to lower yields.[10][12] To mitigate these side reactions, carbodiimides are almost always used with additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure®.[9][10]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts, such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), offer higher coupling efficiency and lower racemization risk compared to carbodiimides.[13] They react with the carboxylic acid to form an active ester in situ. A key advantage of phosphonium reagents is that they do not react with the N-terminal amine of the peptide chain, thus avoiding chain termination.[7][14]
Aminium/Uronium Salts (e.g., HBTU, HATU, COMU)
Aminium/uronium salts, like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), are highly efficient and have become the reagents of choice for many challenging couplings.[9][13][15] They generate active esters that react rapidly with the amine. HATU, which forms a more reactive OAt ester, is particularly effective for sterically hindered couplings.[15] A potential side reaction with uronium salts is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[10][14] COMU, a third-generation uronium salt based on OxymaPure, offers comparable or even superior performance to HATU with reduced risks of explosion and allergenicity associated with HOBt and HOAt-based reagents.[12][16][17]
Caption: General mechanism of peptide bond formation using a coupling reagent.
Quantitative Performance Analysis
The choice of a coupling reagent for a sterically hindered amino acid like (S)-Fmoc-2-amino-3-ethyl-pentanoic acid should be guided by empirical data. The following table summarizes the performance of various coupling reagents in challenging coupling reactions. The data is collated from multiple studies to provide a representative overview.
| Coupling Reagent Class | Reagent | Active Ester | Relative Reactivity | Key Advantages | Potential Drawbacks |
| Carbodiimide | DIC/OxymaPure | Oxyma ester | Moderate | Cost-effective, byproducts are soluble.[9] | Prone to racemization and N-acylurea formation without additives.[10][12] |
| Phosphonium Salt | PyBOP | OBt ester | High | Low racemization, does not cause chain termination.[7][13][14] | Byproducts can be difficult to remove, higher cost.[13] |
| PyAOP | OAt ester | Very High | Highly efficient for hindered couplings.[18] | Higher cost. | |
| Aminium/Uronium Salt | HBTU | OBt ester | High | Widely used, good efficiency.[9][13] | Can cause guanidinylation, potentially explosive.[14] |
| HATU | OAt ester | Very High | Excellent for hindered couplings and PNA synthesis.[15][18] | Higher cost, can cause guanidinylation.[14] | |
| COMU | Oxyma ester | Very High | High efficiency, safer (non-explosive byproducts), good solubility.[12][16] | Newer reagent, potentially higher cost initially. |
Experimental Protocol: Comparative Coupling Efficiency Study
To provide a framework for empirical evaluation, the following protocol outlines a method to compare the efficiency of different coupling reagents for the incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid onto a model peptide sequence on a solid support.
Materials:
-
Rink Amide resin (or other suitable resin)
-
(S)-Fmoc-2-amino-3-ethyl-pentanoic acid
-
Coupling reagents to be tested (e.g., DIC/OxymaPure, PyBOP, HATU, COMU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, 20% in DMF
-
Dichloromethane (DCM)
-
Reagents for Kaiser test
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
HPLC system for analysis
Methodology:
Caption: Experimental workflow for comparing coupling reagent efficiency.
-
Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to ensure complete removal of the Fmoc group from the linker.
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Coupling Reaction (Parallel Synthesis):
-
Divide the deprotected resin into four equal portions.
-
For each portion, pre-activate (S)-Fmoc-2-amino-3-ethyl-pentanoic acid (3 eq) with one of the selected coupling reagents (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the respective resin portions and shake at room temperature for 2 hours.
-
-
Monitoring the Coupling: After 2 hours, take a small sample of resin from each reaction and perform a Kaiser test to assess the presence of free primary amines.[1] A yellow or colorless result indicates complete coupling.
-
Double Coupling (if necessary): If the Kaiser test is positive (blue beads), indicating incomplete coupling, wash the resin with DMF and repeat the coupling step with a fresh solution of activated amino acid.[2]
-
Final Washing: Once the coupling is complete, wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min), then dry under vacuum.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Analysis: Precipitate the crude peptide in cold diethyl ether, centrifuge, and analyze the purity by reverse-phase HPLC.
-
Evaluation: Compare the crude peptide purity and yield obtained with each coupling reagent to determine the most effective one for this specific sterically hindered amino acid.
Advanced Strategies for Difficult Couplings
When even the most potent coupling reagents fail to provide satisfactory results, several advanced strategies can be employed:
-
Elevated Temperatures: Performing the coupling reaction at elevated temperatures (e.g., 60-90°C), often with microwave assistance, can significantly accelerate the reaction rate and improve coupling efficiency for difficult sequences.[19][20][21][22] However, this approach carries a risk of increased racemization, particularly for sensitive amino acids like Cys and His.[19][20]
-
Solvent Choice: The choice of solvent can impact resin swelling and peptide chain solvation.[1][23] N-Methyl-2-pyrrolidone (NMP) is often a better solvent than DMF for aggregating sequences.[1][23] The use of chaotropic agents or solvent mixtures can also help disrupt secondary structures.[1][5]
-
Acyl Fluoride Formation: For extremely hindered couplings, converting the amino acid to its acyl fluoride derivative using reagents like TFFH can provide a highly reactive species for the coupling reaction.[2][11][12]
Conclusion and Recommendations
The successful incorporation of sterically hindered amino acids like (S)-Fmoc-2-amino-3-ethyl-pentanoic acid is a multifaceted challenge that requires careful consideration of the coupling reagent and reaction conditions. While carbodiimides remain a cost-effective option for routine synthesis, they are often inadequate for such demanding couplings.
For the incorporation of (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, it is recommended to start with a high-efficiency aminium/uronium salt such as HATU or COMU . These reagents have consistently demonstrated superior performance in coupling sterically hindered residues.[12][15][16][18] Phosphonium salts like PyAOP also represent an excellent, albeit more expensive, alternative.
It is crucial to empirically validate the chosen coupling strategy for your specific peptide sequence. The provided experimental protocol offers a robust framework for such a comparative study. By systematically evaluating different reagents and optimizing reaction conditions, researchers can overcome the challenges posed by sterically hindered amino acids and achieve the synthesis of complex peptides with high purity and yield.
References
- Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques.
-
AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
-
ACS Publications. (2008). Solid-Phase Synthesis of Difficult Peptide Sequences at Elevated Temperatures: A Critical Comparison of Microwave and Conventional Heating Technologies. Retrieved from [Link]
-
PubMed. (2008). Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies. Retrieved from [Link]
- ResearchGate. (n.d.). Recent development in peptide coupling reagents.
- RSC Publishing. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
- PMC. (2022). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis.
- PMC. (n.d.). Introduction to Peptide Synthesis.
- ChemRxiv. (n.d.). Stirring Peptide Synthesis to a New Level of Efficiency.
- Merck. (n.d.). Novabiochem® Coupling reagents.
- PMC. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
-
Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Retrieved from [Link]
- (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Merck Millipore. (n.d.). Novabiochem®.
- ResearchGate. (2025). Breaking the bottleneck on solid-phase synthesis of sterically hindered peptides with innovative immobilized ribosome-mimicking molecular reactors.
- ResearchGate. (2025).
- (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
-
CSBio. (n.d.). An Introduction to Process Analytical Technologies in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- Luxembourg Bio Technologies. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Amino-acids and peptides. Part XXXV.
-
CSBio. (n.d.). The role of temperature in Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
- ACS Publications. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis.
- ResearchGate. (n.d.).
- PubMed. (n.d.). Coupling efficiencies of amino acids in the solid phase synthesis of peptides.
- RSC Publishing. (2020). Greening the synthesis of peptide therapeutics: an industrial perspective.
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Stynthesis Contents. Retrieved from [Link]
- (n.d.).
-
AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]
- ResearchGate. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
- PMC. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00494E [pubs.rsc.org]
- 6. biovera.com.au [biovera.com.au]
- 7. people.uniurb.it [people.uniurb.it]
- 8. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bachem.com [bachem.com]
- 13. jpt.com [jpt.com]
- 14. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. merckmillipore.com [merckmillipore.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. csbio.com [csbio.com]
- 23. peptide.com [peptide.com]
Fmoc versus Boc Protection for Non-Canonical Amino Acid Peptide Synthesis: A Comparative Technical Guide
Executive Summary The transition from canonical to non-canonical amino acids (NCAAs) in peptide drug discovery demands a re-evaluation of standard synthesis protocols. While Fmoc chemistry is the industry standard for routine synthesis due to safety and automation, Boc chemistry remains indispensable for specific classes of NCAAs , particularly those with base-sensitive backbone modifications (e.g., depsipeptides) or extreme aggregation tendencies.[1] This guide provides a mechanistic decision framework for selecting the optimal protection strategy based on the physicochemical properties of the specific NCAA.
Mechanistic Foundation: Orthogonality & Cleavage[2][3]
To choose the right strategy, one must understand the "chemical insults" the peptide backbone and side chains will endure during the synthesis cycle.
The Orthogonality Principle[3][4][5]
-
Fmoc (Base/Acid Strategy): Relies on true orthogonality.[1][2] The N-terminal Fmoc group is removed by a base (Piperidine), while side chains and the resin linkage are removed by acid (TFA).
-
Boc (Acid/Acid Strategy): Relies on "graduated" acid lability. The N-terminal Boc group is removed by a moderate acid (TFA), while side chains and the resin linkage require a strong acid (HF or TFMSA).[3]
DOT Diagram: The Orthogonal Cycles
The following diagram illustrates the chemical cycling and the specific reagents that dictate NCAA compatibility.
Figure 1: Comparison of reaction cycles. Note the severity of reagents in the Boc pathway (HF) versus the base-mediated step in Fmoc.
Critical Comparison Factors for NCAAs
Factor A: Side-Chain Stability (The "Fragility" Test)
NCAAs often possess side chains that are chemically fragile. The choice of protection group is often dictated by the survival of these moieties.
| NCAA Class | Preferred Strategy | Mechanistic Rationale |
| Phosphorylated AAs (pSer, pThr, pTyr) | Fmoc | The phosphate ester is stable to TFA (Fmoc cleavage) but is often cleaved or degraded by the harsh HF conditions required in Boc chemistry. |
| Glycosylated AAs (Ser/Thr-O-Glycans) | Fmoc | The O-glycosidic bond is acid-labile. HF cleavage (Boc) will hydrolyze the sugar from the peptide. Fmoc's mild TFA cleavage preserves the glycan. |
| Sulfated Tyrosine | Fmoc | The sulfate group is extremely acid-labile. It cannot survive HF. It requires highly optimized, cold TFA cleavage in Fmoc. |
| Depsipeptides (Ester backbone) | Boc | Critical Exception. The ester bond in the backbone is susceptible to nucleophilic attack (aminolysis) by Piperidine during Fmoc deprotection. Boc (acid deprotection) leaves the ester intact. |
| Thioesters (for NCL) | Boc | Thioesters are base-labile. Boc chemistry allows the assembly of the peptide thioester without premature hydrolysis or aminolysis. |
Factor B: Aggregation and "Difficult Sequences"
NCAAs, particularly hydrophobic or beta-sheet inducing ones, can cause the growing peptide chain to aggregate on the resin, leading to synthesis failure (deletion sequences).
-
The Boc Advantage: The repetitive TFA treatment in Boc synthesis effectively protonates the peptide backbone, disrupting hydrogen bonds and breaking up aggregates (pseudodilution effect). HF cleavage is also a powerful solvent that can solubilize aggregates that TFA cannot.
-
The Fmoc Solution: Standard Fmoc lacks this "reset" mechanism. However, the use of Pseudoprolines (dipeptides that lock the conformation) or Isoacyl dipeptides (O-to-N acyl shift) can artificially introduce kinks to disrupt aggregation, making Fmoc viable for difficult sequences.
Factor C: Steric Hindrance (N-Methylation & Aib)
N-methylated amino acids and alpha,alpha-disubstituted amino acids (like Aib) introduce massive steric bulk.
-
Coupling Efficiency: Both strategies struggle here. The solution is not the protecting group itself but the coupling reagent. HATU or COMU are required.
-
Racemization Risk: N-methyl amino acids are prone to racemization during activation.
-
Verdict: Fmoc is generally preferred for N-methyl libraries due to the ease of monitoring coupling (UV) and the availability of high-quality Fmoc-N-Me-AAs.
Decision Matrix: When to Use Which?
Use this logic flow to determine the appropriate chemistry for your NCAA peptide.
Figure 2: Decision tree for selecting protection strategy based on NCAA physicochemical constraints.
Experimental Protocols
Protocol A: Fmoc Synthesis for Sterically Hindered NCAAs (e.g., N-Me-Ala, Aib)
Objective: Maximize coupling efficiency while minimizing racemization.
-
Resin Selection: Use ChemMatrix or Tentagel resins (PEG-based) to improve swelling for hindered sequences.
-
Deprotection: 20% Piperidine in DMF + 0.1M HOBt (HOBt reduces aspartimide formation and racemization).
-
Step: 2 x 5 min. Wash DMF x 5.
-
-
Coupling (The Critical Step):
-
Reagents: 0.2 M HATU (activator) + 0.4 M DIEA (base) in DMF.
-
Stoichiometry: 4 equiv AA : 3.9 equiv HATU : 8 equiv DIEA.
-
Procedure: Pre-activate AA for 30 sec, then add to resin.
-
Time: 2 hours to overnight. Double coupling is mandatory for N-methyl residues.
-
-
Monitoring: Chloranil test (for secondary amines) rather than Kaiser test (primary amines).
-
Cleavage: 95% TFA / 2.5% TIS / 2.5% H2O for 2 hours.
Protocol B: Boc Synthesis for Base-Sensitive NCAAs (e.g., Depsipeptides)
Objective: Preserve ester backbone linkages during synthesis.
-
Safety Precaution: All final cleavage steps must be performed in a closed Teflon (Kel-F) vacuum line system. HF is fatal upon contact.
-
Deprotection: 100% TFA (Neat) for 2 x 1 min (Flow wash).
-
Note: This removes the Boc group without affecting the ester linkage (which is stable to acid).
-
-
Neutralization: 10% DIEA in DMF (2 x 1 min). Crucial: Keep exposure short to prevent base-catalyzed hydrolysis of the ester.
-
Coupling:
-
Reagents: DIC / HOBt (Standard) or HATU (for difficult couplings).
-
Note: If forming the ester bond on-resin, use Steglich esterification (DIC/DMAP), but be aware DMAP causes racemization.
-
-
Final Cleavage (HF):
-
Reagent: Anhydrous HF + p-Cresol (scavenger) (90:10).
-
Conditions: 0°C for 1 hour.
-
Workup: Evaporate HF, precipitate in cold diethyl ether.
-
References
-
Merrifield, R. B. (1963).[7] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link
-
Carpino, L. A., & Han, G. Y. (1970). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[2][8] The Journal of Organic Chemistry. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
Muttenthaler, M., et al. (2015).[9] Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chempep.com [chempep.com]
- 3. peptide.com [peptide.com]
- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0376218B1 - Racemization free attachment of amino acids to solid phase - Google Patents [patents.google.com]
- 9. UQ eSpace [espace.library.uq.edu.au]
comparative study of side-chain protecting groups for non-canonical amino acids in SPPS
Introduction: The Orthogonality Challenge in Peptidomimetics
In modern drug discovery, the incorporation of non-canonical amino acids (ncAAs) has shifted from a niche interest to a central strategy for enhancing peptide stability, potency, and permeability. However, the introduction of ncAAs disrupts the standard Fmoc/tBu SPPS workflow. The core challenge is orthogonality : ensuring that the side-chain protecting group (PG) of the ncAA remains stable during repetitive Fmoc removal (basic conditions) and peptide coupling, yet can be selectively removed without cleaving the peptide from the resin or affecting other side chains.[1]
This guide provides a technical comparison of the most effective orthogonal protecting group strategies for ncAAs, specifically focusing on amine, carboxyl, and "exotic" functional handles.
Amine-Functionalized ncAAs (Lysine Analogs)
For ncAAs containing primary or secondary amines (e.g., Ornithine, Diaminopropionic acid, homolysine), three primary strategies dominate: Alloc , ivDde , and Mtt . Choosing the wrong group often leads to branched impurities or premature resin cleavage.
Comparative Performance Analysis
| Feature | Alloc (Allyloxycarbonyl) | ivDde | Mtt (4-Methyltrityl) |
| Removal Mechanism | Pd(0)-catalyzed allyl transfer | Nucleophilic displacement (Hydrazine) | Acidolysis (1% TFA) |
| Orthogonality | True Orthogonal. Stable to acid & base. | Quasi-Orthogonal. Stable to base (mostly) & acid. | Acid-Labile. Orthogonal to Fmoc, but sensitive to TFA. |
| Deprotection Time | 30–60 min | 3 x 15 min | 10–30 min (Flow dependent) |
| Scavenger Need | PhSiH₃ or Morpholine | None | TIS/MeOH (Critical) |
| Major Risk | Catalyst poisoning; incomplete removal. | Migration to adjacent amines; instability in DBU. | Premature cleavage from hyper-acid-sensitive resins (e.g., 2-Cl-Trt). |
| Best Use Case | On-resin cyclization; "Green" SPPS.[2] | Large scale; when metal contamination is prohibited. | Polyamines; mild conditions required. |
Decision Framework for Amine Protection
The following decision tree illustrates the logic for selecting the appropriate amine protecting group based on downstream applications.
Figure 1: Decision logic for selecting orthogonal amine protecting groups in SPPS.
Experimental Protocols
Protocol A: Selective Mtt Removal (On-Resin)
Objective: Remove Mtt group from a Lys/Orn analog without cleaving the peptide from Rink Amide resin.
-
Wash: Wash resin with DCM (3 x 1 min) to remove traces of DMF (DMF slows acidolysis).
-
Reagent Prep: Prepare a solution of 1% TFA (v/v) and 5% TIS (v/v) in DCM .
-
Note: TIS (Triisopropylsilane) is critical.[3] Without it, the trityl cation will re-alkylate the amine or other residues (e.g., Trp).
-
-
Cyclic Treatment:
-
Add solution to resin. Shake for 2 minutes .
-
Drain immediately into a flask containing 10% pyridine in MeOH (to neutralize acid and prevent cleavage of the peptide from the resin in the waste stream, though less critical for the resin itself, this step ensures the reaction is quenched if monitoring filtrate).
-
Repeat 5–10 times until the yellow color (trityl cation) no longer persists in the filtrate.
-
-
Wash: Wash resin with DCM (3x), then DMF (3x), then 5% DIPEA/DMF (to neutralize residual TFA on resin).
-
Validation: Perform a Kaiser test. A deep blue resin indicates successful deprotection.
Protocol B: Palladium-Mediated Alloc Removal
Objective: Remove Alloc group for side-chain derivatization.[4]
-
Inert Atmosphere: Ensure the reaction vessel is purged with Nitrogen/Argon. Oxygen poisons the Pd(0) catalyst.
-
Reagent Prep: Dissolve Pd(PPh₃)₄ (0.1 eq) and Phenylsilane (PhSiH₃, 10 eq) in dry DCM.
-
Alternative: Use Morpholine or Dimedone as scavengers if silanes are incompatible.
-
-
Reaction: Add solution to resin. Shake under inert gas for 30 minutes .
-
Wash (Critical):
-
Drain and wash with DCM.
-
Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3 x 5 min). This chelates precipitated Palladium (which looks like grey dust) from the resin beads.
-
Wash with DMF (5x).
-
Carboxyl & Hydroxyl ncAAs
For ncAAs like
Carboxyl Protection: Allyl vs. Dmab
-
Allyl Esters (O-All): The gold standard for orthogonal carboxyl protection. Removed via the same Pd(0) protocol as Alloc. Highly stable to piperidine.
-
Dmab (4-{N-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino}benzyl): Removed by hydrazine (like ivDde).[5]
-
Warning: Dmab esters can be prone to premature cleavage if the hydrazine treatment is too aggressive or if the peptide aggregates.
-
Hydroxyl Protection: tBu vs. Trt vs. TBDMS
While tBu is standard, it requires strong acid (95% TFA) for removal. For ncAAs where you need to phosphorylate or glycosylate the hydroxyl on-resin, you need a more labile group.
-
Trt (Trityl): Removed with 1% TFA (like Mtt). Allows selective unmasking of a hydroxyl group for post-synthetic modification while the peptide remains on the resin.
-
TBDMS (Silyl ether): Removed with TBAF (Tetra-n-butylammonium fluoride).
-
Risk: TBAF is basic and can cause aspartimide formation or racemization if not buffered.
-
"Click" Chemistry Handles (Azides & Alkynes)
The incorporation of Azido- or Alkyne-containing ncAAs enables CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition).
-
Azides (e.g., Azidolysine):
-
Alkynes (e.g., Propargylglycine):
Workflow Visualization: On-Resin Cyclization
The following diagram details the workflow for synthesizing a cyclic peptide using an orthogonal protection strategy (e.g., forming a lactam bridge between a Lys-analog and an Asp-analog).
Figure 2: Workflow for on-resin cyclization using orthogonal Alloc protection.
References
-
Isidro-Llobet, A., et al. (2009).[11] "Amino Acid-Protecting Groups."[2][3][9][12][13][14] Chemical Reviews, 109(6), 2455–2504. Link
- Mergler, M., et al. (2003). "The long-term stability of the Fmoc-protecting group." Journal of Peptide Science, 9(1), 36-46.
-
Hachmann, J., & Lebl, M. (2006).[11] "Search for a new Fmoc deprotection reagent." Journal of Combinatorial Chemistry, 8(2), 149.
-
Zheng, J.S., et al. (2013). "Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of Ubiquitin Chains." ACS Central Science. Link
-
BenchChem. (2025).[3][8] "A Head-to-Head Comparison of Mtt Deprotection Protocols." Link
Sources
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Rational development of a strategy for modifying the aggregatibility of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. Comparative studies of Nsc and Fmoc as N(alpha)-protecting groups for SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
